Mivavotinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 8 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23)/t11-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOMTRKVMKCNE-NWDGAFQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312691-33-0 | |
| Record name | Mivavotinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1312691330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivavotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIVAVOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QR88H79VX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to CB-659 (Mivavotinib): A Dual SYK/FLT3 Inhibitor
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of CB-659, also known as Mivavotinib and TAK-659. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies to support further investigation and application of this compound.
Molecular Structure and Chemical Properties
CB-659 is a potent, orally available, and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identity of CB-659 (this compound)
| Parameter | Value |
| Systematic Name | 6-(((1R,2S)-2-aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,4-c]pyridin-3(2H)-one |
| Synonyms | This compound, TAK-659 |
| Molecular Formula | C₁₇H₂₁FN₆O |
| Molecular Weight | 344.39 g/mol |
| CAS Number | 1312691-33-0 |
| SMILES | CN1C=C(C=N1)C2=C3C(CNC3=O)=C(C(=NC2=O)N[C@H]4CCCC[C@H]4N)F |
Table 2: Physicochemical Properties of CB-659 (this compound)
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| pKa | Not available |
| LogP | Not available |
| Melting Point | Not available |
Mechanism of Action and Biological Activity
CB-659 exerts its therapeutic effects through the dual inhibition of SYK and FLT3, two key kinases implicated in the pathogenesis of various hematological malignancies.[1]
-
SYK Inhibition: SYK is a critical component of the B-cell receptor (BCR) signaling pathway. Aberrant SYK activation is a hallmark of several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL). By inhibiting SYK, CB-659 disrupts BCR signaling, leading to decreased proliferation and survival of malignant B-cells.[2]
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. CB-659 effectively inhibits mutated and wild-type FLT3, thereby blocking downstream signaling pathways that promote leukemic cell growth and survival.[3]
The inhibitory activity of CB-659 against SYK and FLT3 is summarized in Table 3.
Table 3: In Vitro Inhibitory Activity of CB-659
| Target | IC₅₀ (nM) |
| SYK | 3.2[1][2][4] |
| FLT3 | 4.6[1] |
The biological effects of CB-659 have been demonstrated in various preclinical models, as detailed in Table 4.
Table 4: Preclinical Activity of CB-659
| Cell Line/Model | Assay Type | Key Findings |
| DLBCL cell lines (OCI-Ly10, HBL-1, OCI-Ly19, WSU) | Cell Proliferation | EC₅₀ between 25 to 400 nM[2] |
| FLT3-ITD dependent AML cell lines (MV4-11, MOLM-13) | Cell Viability | Sensitive to TAK-659[4] |
| LMP2A/MYC lymphoma cells | Apoptosis Assay | Induction of Casp3 activation[1] |
| Ramos cells | Western Blot | Increased phospho-Syk (Tyr525, Tyr352) and phospho-ERK1/2[1] |
| DLBCL xenograft models (OCI-LY-10, HBL-1, PHTX-95L, OCI-LY-19, WSU) | In Vivo Efficacy | Tumor growth inhibition at 60 mg/kg daily oral administration[2] |
| FLT3-dependent MV4-11 xenograft model | In Vivo Efficacy | Tumor regression at 60 mg/kg daily[4] |
| LMP2A/MYC mice | In Vivo Efficacy | Abrogation of splenomegaly and tumor development at 100 mg/kg/day p.o.[1] |
Signaling Pathways
CB-659 modulates the B-cell receptor and FLT3 signaling pathways. The following diagrams illustrate the key components of these pathways and the point of intervention by CB-659.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of CB-659.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CB-659 against SYK and FLT3 kinases.
Materials:
-
Recombinant human SYK and FLT3 enzymes
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
CB-659 (serial dilutions)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of CB-659 in DMSO and then in assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and CB-659 (or DMSO vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each CB-659 concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay (MTS Assay)
Objective: To assess the effect of CB-659 on the viability of cancer cell lines.
Materials:
-
DLBCL or AML cell lines (e.g., OCI-Ly10, MV4-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
CB-659 (serial dilutions)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Microplate reader capable of absorbance measurement at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Treat the cells with serial dilutions of CB-659 (final DMSO concentration < 0.1%). Include a vehicle control (DMSO).
-
Incubate for an additional 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
Western Blot Analysis of Protein Phosphorylation
Objective: To evaluate the effect of CB-659 on the phosphorylation of SYK, FLT3, and downstream signaling proteins.
Materials:
-
Cancer cell lines (e.g., Ramos, Molm-14)
-
CB-659
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SYK, anti-SYK, anti-phospho-FLT3, anti-FLT3, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture cells to 70-80% confluency and treat with various concentrations of CB-659 for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
In Vivo Xenograft Model
Objective: To assess the anti-tumor efficacy of CB-659 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell lines (e.g., OCI-Ly10, MV4-11)
-
Matrigel (optional)
-
CB-659
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10⁶ cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer CB-659 (e.g., 60 mg/kg) or vehicle daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Pharmacokinetics
Pharmacokinetic studies in patients with advanced solid tumors or hematologic malignancies have shown that this compound is rapidly absorbed with a median Tmax of approximately 2-3 hours. The compound exhibits a half-life of about 20 hours.[5] Population pharmacokinetic modeling indicated that a two-compartment model with first-order linear elimination and a first-order absorption rate adequately describes its pharmacokinetic profile.[5]
Conclusion
CB-659 (this compound) is a promising dual SYK/FLT3 inhibitor with potent anti-tumor activity in preclinical models of B-cell malignancies and AML. Its well-defined mechanism of action and oral bioavailability make it an attractive candidate for further clinical development. This technical guide provides a comprehensive resource for researchers and drug developers interested in the continued investigation of CB-659.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. - ASCO [asco.org]
- 3. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Population Pharmacokinetics of this compound (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Spleen Tyrosine Kinase (SYK) in Lymphoma Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spleen Tyrosine Kinase (SYK) has emerged as a critical mediator in the pathogenesis of various B-cell lymphomas. As a key component of the B-cell receptor (BCR) signaling pathway, SYK plays a pivotal role in the proliferation, survival, and differentiation of both healthy and malignant B-cells. Its aberrant activation is a hallmark of several lymphoma subtypes, making it a compelling therapeutic target. This technical guide provides an in-depth overview of SYK's function in lymphoma, detailing its signaling cascades, its role in different lymphoma histologies, and its validation as a therapeutic target through preclinical and clinical data. Furthermore, this guide offers detailed experimental protocols for studying SYK in a laboratory setting and visualizes key pathways and workflows to facilitate a comprehensive understanding of its role in lymphoma.
Introduction: SYK in B-Cell Biology and Malignancy
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that is essential for signal transduction downstream of various immunoreceptors, most notably the B-cell receptor (BCR). In normal B-cell development, SYK is indispensable for the transition from the pro-B to the pre-B cell stage and for the survival of mature B-cells. In the context of B-cell lymphomas, dysregulated BCR signaling, often characterized by constitutive SYK activation, provides malignant cells with crucial survival and proliferative advantages. This dependence on SYK-mediated signaling has positioned it as a prime target for therapeutic intervention in lymphomas such as Diffuse Large B-cell Lymphoma (DLBCL), Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), and Mantle Cell Lymphoma (MCL).
The SYK Signaling Pathway in Lymphoma
Upon antigen binding to the BCR, or through tonic (antigen-independent) signaling, a cascade of phosphorylation events is initiated. The SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR co-receptors, CD79A and CD79B[1][2]. This creates docking sites for the tandem SH2 domains of SYK, leading to its recruitment to the plasma membrane and subsequent activation through phosphorylation at key tyrosine residues, such as Tyr525/526[1].
Activated SYK then propagates the signal downstream through several key pathways:
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: SYK activation leads to the phosphorylation and activation of PI3K, which in turn activates AKT. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and metabolism. In lymphoma, this pathway promotes survival by inhibiting pro-apoptotic proteins.
-
Mammalian Target of Rapamycin (mTOR) Pathway: SYK can activate the mTOR signaling pathway, a master regulator of cell growth and proliferation, through both PI3K-dependent and -independent mechanisms.
-
Nuclear Factor-κB (NF-κB) Pathway: SYK signaling contributes to the activation of the NF-κB pathway, a critical transcription factor for the expression of pro-survival and anti-apoptotic genes in many B-cell malignancies.
The following diagram illustrates the central role of SYK in the BCR signaling cascade.
Role of SYK in Specific Lymphoma Subtypes
SYK's contribution to pathogenesis varies among different B-cell lymphomas, often correlating with the importance of BCR signaling for the survival of the malignant clone.
Diffuse Large B-Cell Lymphoma (DLBCL)
DLBCL, the most common type of non-Hodgkin lymphoma, is a heterogeneous disease. The Activated B-Cell-like (ABC) subtype, in particular, is characterized by constitutive activation of the BCR and NF-κB pathways and demonstrates sensitivity to SYK inhibition. In contrast, the Germinal Center B-cell-like (GCB) subtype is more genetically diverse, with a subset also showing reliance on BCR signaling. Studies have shown that SYK is activated in a significant portion of primary DLBCL tissues, and its inhibition can induce cell cycle arrest and apoptosis in sensitive cell lines.
Chronic Lymphocytic Leukemia (CLL)
In CLL, SYK is overexpressed and constitutively phosphorylated, playing a crucial role in the survival and proliferation of the leukemic cells. The microenvironment, particularly signals from nurse-like cells, further enhances SYK activation. Inhibition of SYK in CLL cells has been shown to block BCR- and microenvironment-derived survival signals, inducing apoptosis and inhibiting chemokine secretion and migration.
Follicular Lymphoma (FL)
FL is an indolent lymphoma where SYK is often overexpressed. In FL cells, SYK has been implicated in the regulation of mTOR, promoting cell survival. Furthermore, SYK signaling contributes to the expression of matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF), suggesting a role in tumor invasion and angiogenesis.
Mantle Cell Lymphoma (MCL)
In MCL, the SYK gene can be amplified, leading to its overexpression. SYK inhibition in MCL cell lines has been shown to induce cell cycle arrest and apoptosis, highlighting its role as a potential therapeutic target in this aggressive lymphoma subtype.
SYK as a Therapeutic Target: Preclinical and Clinical Evidence
The critical role of SYK in lymphoma pathogenesis has led to the development of several small molecule inhibitors.
Preclinical Data: In Vitro Efficacy of SYK Inhibitors
A number of SYK inhibitors have demonstrated potent anti-lymphoma activity in preclinical studies. The tables below summarize the half-maximal inhibitory concentrations (IC50) of key SYK inhibitors in various lymphoma cell lines.
| SYK Inhibitor | Lymphoma Subtype | Cell Line | IC50 (µM) | Reference |
| Fostamatinib (R406) | DLBCL (GCB) | OCI-Ly7 | ~1.5 | [3] |
| DLBCL (GCB) | OCI-Ly18 | ~2.0 | [3] | |
| DLBCL (ABC) | OCI-Ly10 | ~3.0 | [3] | |
| DLBCL (GCB) | SU-DHL-6 | < 3.5 | [3] | |
| DLBCL (ABC) | OCI-Ly3 | > 14 | [3] | |
| Entospletinib (GS-9973) | CLL | Primary CLL cells | ~0.05-0.5 | [4] |
| DLBCL | Varies | Not specified | ||
| PRT060318 | DLBCL (GCB) | OCI-Ly1 | < 3.5 | [3] |
| DLBCL (GCB) | OCI-Ly7 | < 3.5 | [3] | |
| DLBCL (GCB) | OCI-Ly18 | < 3.5 | [3] | |
| DLBCL (ABC) | OCI-Ly10 | < 3.5 | [3] | |
| DLBCL (ABC) | OCI-Ly3 | > 14 | [3] |
Clinical Trial Data: SYK Inhibitors in Lymphoma Patients
Clinical trials have evaluated the efficacy and safety of SYK inhibitors in patients with relapsed or refractory B-cell lymphomas. The results have been promising, particularly in certain subtypes.
| SYK Inhibitor | Clinical Trial | Lymphoma Subtype | Number of Patients | Objective Response Rate (ORR) | Reference |
| Fostamatinib | Phase 1/2 (NCT00446095) | DLBCL | 23 | 22% | [5][6] |
| FL | 21 | 10% | [5][6] | ||
| SLL/CLL | 11 | 55% | [5][6] | ||
| MCL | 9 | 11% | [5][6] | ||
| Phase 2 | DLBCL | 68 | 3% | [7][8] | |
| Entospletinib | Phase 2 (NCT01799889) | DLBCL | 43 | 0% | [9][10] |
| CLL | 41 | 61% | [11] | ||
| FL | 41 | 17.1% | [12] | ||
| MCL | 38 | 17.9% | [12] | ||
| MZL | 17 | 11.8% | [12] |
Experimental Protocols for Studying SYK in Lymphoma
This section provides detailed methodologies for key experiments used to investigate the role of SYK in lymphoma.
Western Blotting for SYK and Phospho-SYK
This protocol is for the detection of total SYK and its activated (phosphorylated) form in lymphoma cell lysates.
Materials:
-
Lymphoma cell lines (e.g., OCI-Ly7 for GCB-DLBCL, OCI-Ly3 for ABC-DLBCL)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-SYK, Rabbit anti-phospho-SYK (Tyr525/526)
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Culture lymphoma cells to the desired density. For inhibitor studies, treat cells with the SYK inhibitor or vehicle control for the specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using the BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Immunohistochemistry (IHC) for Phospho-SYK in Lymphoma Tissue
This protocol is for the detection of activated SYK in formalin-fixed, paraffin-embedded (FFPE) lymphoma tissue sections.
Materials:
-
FFPE lymphoma tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit anti-phospho-SYK (Tyr525/526)
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash slides with PBS.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-phospho-SYK antibody overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes.
-
Wash slides with PBS.
-
Incubate with the streptavidin-HRP complex for 30 minutes.
-
Wash slides with PBS.
-
Apply DAB solution and monitor for color development.
-
Rinse with water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of lymphoma cells as an indicator of cell viability following treatment with a SYK inhibitor.
Materials:
-
Lymphoma cell lines
-
96-well cell culture plates
-
Complete culture medium
-
SYK inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed lymphoma cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of the SYK inhibitor in culture medium.
-
Treat the cells with the different concentrations of the inhibitor and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
SYK Knockdown using Lentiviral shRNA
This protocol describes a method for the stable knockdown of SYK expression in lymphoma cells using lentiviral-mediated delivery of short hairpin RNA (shRNA).
Materials:
-
Lymphoma cell line (e.g., Granta-519 for MCL)
-
Lentiviral particles containing shRNA targeting SYK and a non-targeting control
-
Polybrene
-
Complete culture medium
-
Puromycin (for selection)
Procedure:
-
Plate lymphoma cells in a 24-well plate.
-
Add Polybrene to the culture medium to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Add the lentiviral particles (at a predetermined optimal multiplicity of infection) to the cells.
-
Incubate for 24-48 hours.
-
Replace the virus-containing medium with fresh medium.
-
After 24 hours, begin selection by adding puromycin to the culture medium at a predetermined concentration.
-
Maintain the cells under puromycin selection for several days until non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells and confirm SYK knockdown by Western blotting or qRT-PCR.
The following diagram outlines the experimental workflow for evaluating a novel SYK inhibitor.
Conclusion
Spleen Tyrosine Kinase is a central and validated therapeutic target in a multitude of B-cell lymphomas. Its integral role in the BCR signaling pathway, which is frequently hijacked by malignant B-cells for their survival and proliferation, provides a strong rationale for the continued development and clinical investigation of SYK inhibitors. While single-agent efficacy has been modest in some heavily pre-treated populations, the potential for combination therapies with other targeted agents or conventional chemotherapy holds significant promise. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to further elucidate the role of SYK in lymphoma pathogenesis and to advance the development of novel therapeutic strategies targeting this critical kinase.
References
- 1. SYK-dependent tonic B-cell receptor signaling is a rational treatment target in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell receptor signaling as a driver of lymphoma development and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Syk with fostamatinib disodium has significant clinical activity in non-Hodgkin lymphoma and chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. A phase II trial to evaluate the efficacy of fostamatinib in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II study finds entospletinib has limited activity in patients with R/R DLBCL [lymphomahub.com]
- 11. ashpublications.org [ashpublications.org]
- 12. An open‐label phase 2 trial of entospletinib in indolent non‐Hodgkin lymphoma and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to FMS-like Tyrosine Kinase 3 (FLT3) Mutations in AML
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene represent one of the most common and clinically significant genetic alterations in Acute Myeloid Leukemia (AML).[1][2][3] Found in approximately 30% of AML patients, these mutations are crucial drivers of leukemogenesis and have significant prognostic and therapeutic implications.[2][4] This guide provides a comprehensive technical overview of FLT3 mutations in AML, including their prevalence, prognostic significance, underlying molecular mechanisms, methods for detection, and the landscape of targeted therapies.
Types and Prevalence of FLT3 Mutations
FLT3 mutations are broadly categorized into two main types: internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD).[1][2]
-
FLT3-ITD: These mutations are in-frame duplications of a segment of the juxtamembrane domain-coding sequence.[5][6] They are the most prevalent type, occurring in approximately 20-30% of AML cases.[2][4]
-
FLT3-TKD: These are typically point mutations, most commonly affecting the D835 residue within the activation loop of the tyrosine kinase domain.[5][7][8][9] FLT3-TKD mutations are found in about 5-10% of AML patients.[2]
| Mutation Type | Subtype | Prevalence in AML | References |
| FLT3-ITD | Internal Tandem Duplication | 20-30% | [2][4] |
| FLT3-TKD | Point mutations | 5-10% | [2] |
| D835 mutations | ~7% of all AML | [10] | |
| D835Y | Most common TKD mutation | [10] |
Prognostic Significance
The presence of FLT3 mutations, particularly FLT3-ITD, is a significant prognostic indicator in AML.
| Prognostic Factor | Finding | Associated FLT3 Mutation | References |
| Overall Survival (OS) | Inferior OS | FLT3-ITD | [1] |
| Relapse Risk | Higher relapse rates | FLT3-ITD | [1] |
| Allelic Ratio (AR) > 0.5 | Associated with higher disease risk and unfavorable prognosis | FLT3-ITD | [1][11] |
| Co-mutation with NPM1 | Favorable prognosis with low FLT3-ITD AR (<0.5) | FLT3-ITD | [1] |
| Prognostic Value | Less clear, may depend on co-mutations | FLT3-TKD | [1] |
FLT3 Signaling Pathways in AML
Wild-type FLT3 is a receptor tyrosine kinase that plays a role in the normal development of hematopoietic stem and progenitor cells.[12] Upon binding its ligand, FLT3 dimerizes and autophosphorylates, activating downstream signaling pathways. FLT3 mutations lead to ligand-independent constitutive activation of these pathways, promoting uncontrolled cell proliferation and survival.[12][13] The primary signaling cascades activated by mutant FLT3 include:
-
STAT5 Pathway: Constitutively activated by FLT3-ITD, leading to the expression of genes that promote cell survival and proliferation.[13]
-
RAS/MEK/ERK Pathway: Promotes cell cycle progression and proliferation.[13]
-
PI3K/AKT Pathway: Inhibits apoptosis and promotes cell survival.[13]
Experimental Protocols for FLT3 Mutation Detection
Accurate and timely detection of FLT3 mutations is critical for risk stratification and treatment decisions in AML.[1][14] The two primary methods employed are PCR-based fragment analysis and Next-Generation Sequencing (NGS).
PCR-Based Fragment Analysis for FLT3-ITD
This method is considered the standard for rapid detection of FLT3-ITD mutations.[5]
Principle: PCR is used to amplify the juxtamembrane region of the FLT3 gene using fluorescently labeled primers.[15] The size of the PCR products is then determined by capillary electrophoresis. A wild-type allele will produce a fragment of a specific size, while an ITD mutation will result in a larger fragment.[5] The allelic ratio (AR) can be calculated by comparing the area under the curve of the mutant and wild-type peaks.[16][17][18]
Detailed Methodology:
-
DNA Extraction: Genomic DNA is extracted from bone marrow aspirate or peripheral blood samples.[19]
-
PCR Amplification:
-
A master mix containing DNA polymerase, dNTPs, buffer, and fluorescently labeled forward and reverse primers flanking the FLT3 juxtamembrane domain is prepared.
-
A typical PCR protocol involves an initial denaturation step (e.g., 95°C for 4 minutes), followed by 35-40 cycles of denaturation (95°C for 30 seconds), annealing (e.g., 62°C for 20 seconds), and extension (72°C for 30 seconds), with a final extension step (72°C for 15 minutes).[20]
-
-
Capillary Electrophoresis:
-
The PCR products are mixed with a size standard and denatured.
-
The fragments are separated by size using a genetic analyzer.[21]
-
-
Data Analysis:
Next-Generation Sequencing (NGS) for FLT3 Mutations
NGS offers a comprehensive approach to detect both ITD and TKD mutations, as well as other co-occurring mutations in AML.
Principle: Targeted NGS panels are used to sequence the entire coding region or specific exons of the FLT3 gene, along with other relevant myeloid genes. This allows for the precise identification of the mutation type, size, and insertion site of ITDs, as well as the specific amino acid change in TKD mutations.
Detailed Methodology:
-
Library Preparation:
-
Genomic DNA is fragmented, and adapters are ligated to the ends of the fragments.
-
The FLT3 gene regions of interest are captured using specific probes (hybridization capture) or amplified using targeted primers (amplicon-based).
-
-
Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short reads.
-
Bioinformatic Analysis:
-
The sequencing reads are aligned to the human reference genome.
-
Specialized algorithms are used to identify insertions, deletions, and single nucleotide variants within the FLT3 gene. Detecting large ITDs can be challenging for some standard NGS pipelines.[22]
-
The variant allele frequency (VAF), which is analogous to the allelic ratio, is calculated.
-
Clinical Workflow for FLT3 Mutation Testing
The National Comprehensive Cancer Network (NCCN) and the European LeukemiaNet (ELN) recommend FLT3 mutation testing for all newly diagnosed AML patients.[1][14]
FLT3 Inhibitors in AML
The development of FLT3 inhibitors has significantly changed the treatment landscape for FLT3-mutated AML.
| FLT3 Inhibitor | Type | Indication | Key Clinical Trial(s) | Primary Endpoint(s) & Outcome(s) | References |
| Midostaurin | Type II, Multi-kinase | Newly diagnosed FLT3-mutated AML in combination with chemotherapy | RATIFY (CALGB 10603) | OS: Significantly longer with midostaurin (HR 0.78). EFS: Significantly longer with midostaurin (HR 0.78). | |
| Gilteritinib | Type I | Relapsed or refractory FLT3-mutated AML | ADMIRAL | OS: Significantly longer with gilteritinib vs. salvage chemotherapy (9.3 vs. 5.6 months). CR/CRh Rate: Higher with gilteritinib (34% vs. 15.3%). | |
| Quizartinib | Type II | Relapsed or refractory FLT3-ITD AML | QuANTUM-R | OS: Significantly extended compared to chemotherapy. | |
| Newly diagnosed FLT3-ITD AML in combination with chemotherapy | QuANTUM-First | OS: Statistically significant improvement with quizartinib. |
Mechanisms of Resistance to FLT3 Inhibitors
Despite the efficacy of FLT3 inhibitors, primary and secondary resistance remains a significant clinical challenge.
On-target resistance involves the acquisition of secondary mutations in the FLT3 gene itself, often in the tyrosine kinase domain (e.g., F691L "gatekeeper" mutation), which can prevent inhibitor binding.[23][24][25]
Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for FLT3 signaling, such as:
-
Activation of parallel receptor tyrosine kinases (e.g., AXL).
-
Upregulation of downstream signaling molecules (e.g., RAS, STAT5).[23]
-
Influence of the bone marrow microenvironment providing pro-survival signals.[23]
Conclusion
FLT3 mutations are a cornerstone of the molecular landscape of AML, carrying significant prognostic weight and serving as a critical therapeutic target. The integration of rapid and accurate FLT3 mutation testing into routine clinical practice is essential for personalized risk assessment and the application of targeted therapies. While FLT3 inhibitors have improved outcomes for patients with FLT3-mutated AML, the emergence of resistance highlights the need for ongoing research into novel therapeutic strategies, including combination therapies and next-generation inhibitors, to further improve the prognosis for this high-risk patient population.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diagnostics.medgenome.com [diagnostics.medgenome.com]
- 5. Fragment Analysis as a Standard Method for FLT3 Mutation Detection Endorsed by International Guidelines - AdvancedSeq [advancedseq.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Frequency of FLT3 (ITD, D835) Gene Mutations in Acute Myelogenous Leukemia: a Report from Northeastern Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbc.ir [ijbc.ir]
- 9. journals.sums.ac.ir [journals.sums.ac.ir]
- 10. FLT3 D835/I836 mutations are associated with poor disease-free survival and a distinct gene-expression signature among younger adults with de novo cytogenetically normal acute myeloid leukemia lacking FLT3 internal tandem duplications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLT3 Mutation Testing in AML (acute myeloid leukemia) Patients [flt3mutationaml.com]
- 15. Accurate Detection and Quantification of FLT3 Internal Tandem Duplications in Clinical Hybrid Capture Next-Generation Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prognostic impact of low allelic ratio FLT3-ITD and NPM1 mutation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparative study of next-generation sequencing and fragment analysis for the detection and allelic ratio determination of FLT3 internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. FLT3 Mutation Analysis [neogenomics.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Detection of FLT3 Internal Tandem Duplication and D835 Mutations by a Multiplex Polymerase Chain Reaction and Capillary Electrophoresis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A comparative study of next-generation sequencing and fragment analysis for the detection and allelic ratio determination of FLT3 internal tandem duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Mivavotinib (TAK-659): A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivavotinib (formerly TAK-659) is a potent, orally bioavailable, reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its development represents a targeted approach to treating various hematological malignancies and solid tumors by simultaneously blocking two key signaling pathways implicated in tumor cell proliferation, survival, and resistance to therapy. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical/clinical data of this compound.
Introduction
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.[3] It is a key component of the B-cell receptor (BCR) signaling cascade and is implicated in the pathogenesis of several B-cell malignancies.[1] FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation and promotion of leukemogenesis.[4][5] Preclinical evidence suggests that SYK overexpression can contribute to FLT3-ITD-mediated transformation and resistance to FLT3 inhibitors.[1][6] The dual inhibition of both SYK and FLT3 by this compound therefore presents a rational therapeutic strategy to overcome resistance and improve clinical outcomes.
Discovery and Design
This compound was developed through a structure-based drug design approach to optimize a novel series of heteroaromatic pyrrolidinone inhibitors of SYK.[3] The design focused on improving potency and selectivity, leading to a development candidate with dual activity against FLT3.[3] this compound is a type 1 tyrosine kinase inhibitor, meaning it binds to the active conformation of the kinase at the ATP-binding site.[1]
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is proprietary, the general synthesis of the pyrrolopyrimidine core and related analogues has been described in the literature. The synthesis likely involves a multi-step sequence starting from functionalized pyridine derivatives. A plausible synthetic route, based on related chemistries, is outlined below.
Disclaimer: This is a representative synthesis and may not reflect the exact process used in the manufacturing of this compound.
Experimental Protocol: Representative Synthesis of a this compound Analogue
A general approach to the synthesis of the core structure of this compound involves the construction of the pyrrolo[3,4-c]pyridin-3(2H)-one scaffold followed by sequential functionalization.
-
Step 1: Synthesis of the Pyrrolopyridinone Core. The synthesis can be initiated from a substituted nicotinic acid derivative. For instance, 2,6-dichloro-5-fluoronicotinic acid can be converted in three steps to a 4,6-dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one intermediate.
-
Step 2: Suzuki Coupling. A pyrazole moiety can be introduced at one of the chloro-positions via a Suzuki coupling reaction with a corresponding pyrazoleboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like DME/water.
-
Step 3: Nucleophilic Aromatic Substitution. The remaining chloro-substituent can be displaced by a substituted amine, such as (1R,2S)-2-aminocyclohexanamine, through a nucleophilic aromatic substitution reaction. This reaction is typically carried out in a high-boiling point solvent like 2-ethoxyethanol.
-
Step 4: N-Alkylation (if applicable). If the pyrazole nitrogen is unsubstituted, it can be alkylated using an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding sites of both SYK and FLT3 kinases, thereby blocking their downstream signaling pathways.
SYK Signaling Pathway
SYK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, SYK is activated and initiates a cascade of downstream signaling events involving pathways such as PI3K/AKT and MAPK, which ultimately lead to B-cell proliferation, differentiation, and survival. Inhibition of SYK by this compound disrupts these processes.
FLT3 Signaling Pathway
FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FL), dimerizes and autophosphorylates, leading to the activation of several downstream pathways, including JAK/STAT, PI3K/AKT, and MAPK. In AML, mutations such as internal tandem duplications (ITD) in the juxtamembrane domain lead to ligand-independent constitutive activation of FLT3, driving uncontrolled cell growth. This compound inhibits both wild-type and mutated FLT3.
Quantitative Data
In Vitro Potency
| Target | IC₅₀ (nM) | Assay Type |
| SYK | 3.2 | Kinase Assay[2] |
| FLT3 | 4.6 | Kinase Assay[2] |
| FLT3 (phosphorylated) | 80 | Cellular Assay (Molm-14 cells)[7] |
Population Pharmacokinetics in Humans
The population pharmacokinetics of this compound were evaluated in patients with advanced solid tumors or hematologic malignancies.[8][9]
| Parameter | Value | Unit |
| Apparent Clearance (CL/F) | 31.6 | L/h[8][9] |
| Apparent Central Volume of Distribution (Vc/F) | 893 | L[8][9] |
| Half-life (t₁/₂) | ~20 | hours[8][9] |
| Median Time to Maximum Concentration (Tₘₐₓ) | 1-3 | hours[10] |
Clinical Pharmacokinetics (Phase Ib in AML)
| Dose Regimen | Cₘₐₓ (ng/mL) |
| 60-160 mg QD | 74-322[10] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified SYK and FLT3 kinases.
Methodology:
-
Recombinant human SYK or FLT3 kinase is incubated with a specific peptide substrate and [γ-³³P]ATP in a kinase reaction buffer.
-
This compound is added at various concentrations to determine its inhibitory effect on the kinase activity.
-
The reaction is allowed to proceed at 30°C for a specified time and then stopped.
-
The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ³³P is quantified using a scintillation counter.
-
IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular Assay for FLT3 Phosphorylation
Objective: To assess the inhibitory effect of this compound on FLT3 autophosphorylation in a cellular context.
Methodology:
-
A human AML cell line with constitutive FLT3 activation (e.g., Molm-14, which harbors an FLT3-ITD mutation) is used.
-
Cells are incubated with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of p-FLT3 to total FLT3 is calculated to determine the extent of inhibition.
Experimental Workflow Visualization
Conclusion
This compound (TAK-659) is a promising dual SYK/FLT3 inhibitor with a well-defined mechanism of action and favorable pharmacokinetic profile. Its ability to target two critical pathways in cancer cell signaling provides a strong rationale for its continued development in various oncological indications. The data presented in this whitepaper summarize the key technical aspects of this compound's discovery and preclinical/clinical evaluation, providing a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of FLT3 Kinase Inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 7. researchgate.net [researchgate.net]
- 8. Population Pharmacokinetics of this compound (TAK-659), a Dual Spleen Tyrosine Kinase and FMS-Like Tyrosine Kinase 3 Inhibitor, in Patients With Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
The Pharmacodynamics of SYK/FLT3 Dual Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The co-activation of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) represents a critical oncogenic axis in Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 internal tandem duplication (FLT3-ITD) mutations. This guide provides an in-depth analysis of the pharmacodynamics of dual SYK/FLT3 inhibition, a promising therapeutic strategy to overcome resistance and enhance efficacy in AML treatment. We will explore the intricate signaling pathways, present quantitative data on inhibitor activity, detail key experimental protocols, and visualize complex biological processes.
Introduction: The Rationale for Dual SYK/FLT3 Inhibition
FLT3, a receptor tyrosine kinase, is a frequently mutated gene in AML, with internal tandem duplications (FLT3-ITD) being the most common, occurring in approximately 20-30% of patients.[1] These mutations lead to constitutive activation of FLT3, driving uncontrolled proliferation and survival of leukemic cells through downstream pathways such as RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT.[2][3]
While FLT3 inhibitors have shown clinical activity, their efficacy is often limited by the development of resistance. A key mechanism of resistance involves the activation of alternative signaling pathways, and Spleen Tyrosine Kinase (SYK) has emerged as a critical collaborator with FLT3 in AML pathogenesis.[4] SYK, a non-receptor tyrosine kinase, can be highly activated in FLT3-ITD-positive AML and has been shown to directly bind to and transactivate FLT3, further amplifying oncogenic signaling.[5][6] This synergistic relationship provides a strong rationale for the dual inhibition of both SYK and FLT3 to achieve a more profound and durable anti-leukemic effect.[4][7]
Signaling Pathways
The interplay between SYK and FLT3 creates a robust signaling network that promotes leukemogenesis. The following diagram illustrates the core signaling axes and the points of intervention for dual inhibitors.
Quantitative Pharmacodynamics
The potency of dual SYK/FLT3 inhibitors is typically assessed through in vitro cell-based assays and in vivo models. The following tables summarize key quantitative data for several dual-acting compounds.
Table 1: In Vitro Inhibitory Activity of Dual SYK/FLT3 Inhibitors
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference |
| Midostaurin | SYK/FLT3 | Purified SYK enzyme | 20.8 | [2] |
| Ba/F3-FLT3-ITD | ~10 | [2] | ||
| Ba/F3-FLT3-ITD + SYK-TEL | ~10 | [2] | ||
| Mivavotinib (TAK-659) | SYK/FLT3 | Purified SYK enzyme | 2-3.2 | [8] |
| FLT3 isoforms | 4.6-22 | [8] | ||
| Molm14 (in plasma) | ~80 | [8] | ||
| R406 (Fostamatinib's active metabolite) | SYK/FLT3 | Ba/F3-FLT3-ITD + SYK-TEL | ~50 | [2] |
| Lanraplenib (in combination with Gilteritinib) | SYK | MV4;11 | Dose-dependent reduction in viability | [1] |
Table 2: In Vivo Efficacy of SYK/FLT3 Dual Inhibition
| Treatment | Model | Efficacy Metric | Result | Reference |
| Lanraplenib + Gilteritinib | MV4;11 Xenograft | Tumor Growth Inhibition | Significant inhibition compared to single agents | [1] |
| This compound (TAK-659) | AML Patient-Derived Xenografts | Objective Response | 1 out of 8 PDXs achieved an objective response | [9] |
| Midostaurin | FLT3-ITD Xenograft | Survival | Significantly prolonged survival with chemotherapy | [7] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in pharmacodynamic studies. The following sections provide detailed methodologies for key assays.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SYK and FLT3 kinases.
Protocol:
-
Reagents: Purified recombinant SYK and FLT3 kinase, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), and test compound.
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, kinase buffer, and the test compound. c. Incubate for 10-15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate for a defined period (e.g., 30-60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Quantify kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay which measures ADP formation, or HTRF® assays.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of the inhibitor on the proliferation and survival of AML cell lines.
Protocol:
-
Cell Lines: Use relevant AML cell lines, such as those harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13) and those with wild-type FLT3.
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. Add serial dilutions of the test compound. c. Incubate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using MTT assays.[1][10]
-
Data Analysis: Normalize the results to vehicle-treated control cells and calculate the IC50 values.
Western Blotting for Phosphoprotein Analysis
This technique is used to measure the inhibition of SYK and FLT3 phosphorylation and their downstream signaling pathways.
Protocol:
-
Sample Preparation: a. Treat AML cells with the test compound for a specified time. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[11] c. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Separate equal amounts of protein lysate by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies specific for phosphorylated SYK (e.g., p-SYK Tyr525/526) and phosphorylated FLT3 (e.g., p-FLT3 Tyr591), as well as antibodies for total SYK and FLT3 as loading controls. Also, probe for downstream signaling proteins like p-STAT5, p-AKT, and p-ERK. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
AML Xenograft Model
In vivo xenograft models are crucial for evaluating the anti-tumor activity of dual SYK/FLT3 inhibitors in a physiological context.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Implantation: a. Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) or patient-derived xenograft (PDX) cells into the mice.[1][12]
-
Treatment: a. Once tumors are established or leukemia is engrafted, randomize the mice into treatment and control groups. b. Administer the test compound and vehicle control according to a predetermined dosing schedule and route (e.g., oral gavage, subcutaneous injection).[1]
-
Efficacy Assessment: a. Monitor tumor volume (for subcutaneous models) or the percentage of human CD45+ cells in the peripheral blood (for disseminated leukemia models) regularly. b. Monitor animal body weight and overall health as indicators of toxicity. c. At the end of the study, harvest tumors and/or bone marrow for pharmacodynamic analysis (e.g., western blotting for target inhibition).
-
Data Analysis: Compare tumor growth or leukemic burden between the treated and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
The dual inhibition of SYK and FLT3 is a compelling therapeutic strategy for AML, particularly for patients with FLT3-ITD mutations who are prone to resistance to single-agent FLT3 inhibitors. The pharmacodynamic data from preclinical and early clinical studies are encouraging, demonstrating potent anti-leukemic activity.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to benefit from this dual-inhibition strategy.
-
Optimizing combination therapies, potentially including standard chemotherapy or other targeted agents, to further enhance efficacy and overcome resistance.
-
Investigating the long-term safety and efficacy of dual SYK/FLT3 inhibitors in larger clinical trials.
This technical guide provides a comprehensive overview of the pharmacodynamics of SYK/FLT3 dual inhibition, offering valuable insights and methodologies for researchers and drug developers in the field of oncology. The continued exploration of this therapeutic approach holds significant promise for improving outcomes for patients with AML.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia [inis.iaea.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 10. The combination of FLT3 and DNA methyltransferase inhibition is synergistically cytotoxic to FLT3/ITD acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Investigating SYK Overexpression as a Mechanism of FLT3-ITD Resistance in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Spleen Tyrosine Kinase (SYK) overexpression in conferring resistance to FMS-like Tyrosine Kinase 3 (FLT3) inhibitors in Acute Myeloid Leukemia (AML) with internal tandem duplication (ITD) mutations. This document outlines the underlying signaling pathways, presents quantitative data on the effects of SYK and FLT3 inhibition, and offers detailed experimental protocols to investigate this resistance mechanism.
Introduction: The Challenge of FLT3-ITD AML and Acquired Resistance
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in Acute Myeloid Leukemia (AML), with internal tandem duplications (ITD) in the juxtamembrane domain being particularly prevalent and associated with a poor prognosis.[1] The constitutive activation of the FLT3-ITD receptor drives leukemogenesis through the activation of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5, which promote cell proliferation and survival.[2]
The development of FLT3 tyrosine kinase inhibitors (TKIs) has represented a significant advancement in the treatment of FLT3-ITD positive AML. However, the efficacy of these agents is often limited by the development of primary and acquired resistance.[2][3] One of the key mechanisms implicated in resistance to FLT3 inhibitors is the overexpression and activation of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase.[4][5][6]
SYK has been shown to physically interact with and transactivate FLT3, leading to the sustained activation of downstream oncogenic signaling even in the presence of FLT3 inhibitors.[4][5][6] This guide provides a framework for researchers to investigate the interplay between SYK and FLT3-ITD, with a focus on understanding and overcoming resistance to targeted therapies.
Data Presentation: Quantitative Effects of SYK and FLT3 Inhibition
The following tables summarize quantitative data from preclinical studies, illustrating the impact of SYK and FLT3 inhibitors on FLT3-ITD AML cells.
Table 1: In Vitro Efficacy of FLT3 and SYK Inhibitors in FLT3-ITD AML Cell Lines
| Cell Line | Inhibitor | Target(s) | IC50 (nM) | Reference |
| MV4-11 | Gilteritinib | FLT3/AXL | 1.8 | [7] |
| MV4-11 | Quizartinib | FLT3 | <1 | [8] |
| MOLM13 | Gilteritinib | FLT3/AXL | - | - |
| MOLM13 | Quizartinib | FLT3 | <1 | [8] |
| MV4-11 | Entospletinib | SYK | ~50-100 | [9] |
| MOLM14 | Entospletinib | SYK | ~50-100 | [9] |
| MV4-11 | Mivavotinib | SYK/FLT3 | ~80 (in plasma) | [3] |
Table 2: Effect of SYK and FLT3 Inhibition on Downstream Signaling and Cell Fate
| Cell Line | Treatment | Effect on pFLT3 | Effect on pSTAT5 | Induction of Apoptosis | Reference |
| MV4-11 | Gilteritinib | Decrease | Decrease | Increase | [4] |
| MV4-11 | Lanraplenib (SYK inhibitor) | - | Decrease | Increase | [4] |
| MV4-11 | Gilteritinib + Lanraplenib | Decrease | Significant Decrease | Synergistic Increase | [4] |
| MOLM14 | R406 (SYK inhibitor) | - | Decrease | Increase | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of SYK overexpression in FLT3-ITD resistance.
Generation of SYK-Overexpressing FLT3-ITD AML Cell Lines
This protocol describes the use of lentiviral vectors to generate stable cell lines overexpressing SYK.
Materials:
-
FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11)
-
Lentiviral expression vector containing human SYK cDNA (e.g., pLKO.1)
-
Lentiviral packaging plasmids (e.g., pCMVdeltaR8.91 and pCMV-VSV-G)
-
HEK293T cells
-
Transfection reagent (e.g., FuGENE 6)
-
Polybrene
-
Puromycin
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
Procedure:
-
Lentivirus Production:
-
Transduction of AML Cells:
-
Plate the AML cells (e.g., MOLM-14) in a 6-well plate.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).[10]
-
Incubate for 24-48 hours.
-
-
Selection of Stable Cell Lines:
-
After transduction, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells in puromycin-containing medium to establish a stable SYK-overexpressing cell line.
-
-
Validation of SYK Overexpression:
-
Confirm SYK overexpression by Western blotting and quantitative real-time PCR.
-
Kinase Activity Assays
These assays are used to measure the enzymatic activity of SYK and FLT3.
3.2.1. SYK Kinase Activity Assay (HTRF)
This protocol is adapted from a homogeneous time-resolved fluorescence (HTRF) assay.[6]
Materials:
-
Recombinant SYK enzyme
-
Biotinylated tyrosine kinase substrate (e.g., Poly-GT-biotin)
-
ATP
-
Kinase reaction buffer (50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
HTRF detection reagents: Streptavidin-XL665 and a europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66-K)
-
384-well low-volume plates
Procedure:
-
Add 5 µL of SYK enzyme and 5 µL of biotinylated substrate to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and add 10 µL of HTRF detection reagents.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 337 nm, emission at 620 nm and 665 nm).[6]
-
Calculate the HTRF ratio (665/620) to determine kinase activity.
3.2.2. FLT3 Kinase Activity Assay (ADP-Glo™)
This protocol is based on the ADP-Glo™ Kinase Assay system.[2]
Materials:
-
Recombinant FLT3 enzyme
-
FLT3 substrate (e.g., AXLtide)
-
ATP
-
Kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
Procedure:
-
Set up the kinase reaction in a 96-well plate containing FLT3 enzyme, substrate, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate for 60 minutes at 30°C.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
Co-Immunoprecipitation (Co-IP) for SYK-FLT3 Interaction
This protocol is for demonstrating the physical interaction between SYK and FLT3.
Materials:
-
AML cell lysates (from SYK-overexpressing and control cells)
-
Anti-SYK antibody or Anti-FLT3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
IP Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Anti-FLT3 and anti-SYK antibodies for Western blotting
Procedure:
-
Cell Lysis: Lyse cells in IP Lysis Buffer and quantify protein concentration.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SYK) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washes:
-
Pellet the beads and wash them three times with Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by boiling in Elution Buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer to a PVDF membrane and probe with antibodies against the interacting partner (e.g., anti-FLT3) and the immunoprecipitated protein (e.g., anti-SYK).
-
Western Blotting for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation status of key signaling proteins.
Materials:
-
AML cell lysates
-
Primary antibodies: anti-pFLT3 (Tyr591), anti-FLT3, anti-pSYK (Tyr525/526), anti-SYK, anti-pSTAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Cell Viability and Apoptosis Assays
3.5.1. MTT Cell Viability Assay
This assay measures cell viability based on mitochondrial activity.[11]
Materials:
-
AML cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
Procedure:
-
Seed cells in a 96-well plate and treat with inhibitors for the desired time (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
3.5.2. Annexin V Apoptosis Assay
This assay detects apoptosis by flow cytometry.[12]
Materials:
-
AML cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with inhibitors for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Clonogenic Assay (Colony Forming Cell Assay)
This assay assesses the ability of single cells to form colonies, a measure of self-renewal and leukemogenic potential.[13]
Materials:
-
AML cells
-
Methylcellulose-based medium (e.g., MethoCult™) supplemented with appropriate cytokines
-
35 mm culture dishes
Procedure:
-
Treat AML cells with inhibitors for a specified period.
-
Wash the cells to remove the inhibitors.
-
Resuspend the cells in the methylcellulose medium at a low density (e.g., 100-1000 cells/mL).
-
Plate 1 mL of the cell suspension into each 35 mm dish.
-
Incubate the dishes in a humidified incubator at 37°C and 5% CO2 for 10-14 days.
-
Count the number of colonies (defined as clusters of >40 cells) using an inverted microscope.
Mandatory Visualizations
Signaling Pathways
Caption: SYK and FLT3-ITD signaling pathways in AML.
Experimental Workflow: Investigating SYK-Mediated Resistance
Caption: Workflow for studying SYK-mediated FLT3 inhibitor resistance.
Logical Relationship: SYK Overexpression and FLT3 Inhibitor Resistance
Caption: The causal chain from SYK overexpression to FLT3i resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. HTScan® Syk Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. promega.com [promega.com]
- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PathHunter® eXpress Flt3 Activity Assay [discoverx.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. SYK Regulates mTOR Signaling in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. static1.squarespace.com [static1.squarespace.com]
Methodological & Application
Mivavotinib (TAK-659) In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivavotinib (also known as TAK-659) is a potent, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its ability to target these two key signaling molecules has made it a subject of significant interest in the development of therapies for hematological malignancies, including B-cell lymphomas and Acute Myeloid Leukemia (AML).[2][4] These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound.
Data Presentation
This compound (TAK-659) In Vitro Inhibitory Activity
| Target Kinase | IC50 (nM) | Assay Platform |
| SYK | 3.2 | Biochemical Kinase Assay |
| FLT3 | 4.6 | Biochemical Kinase Assay |
Table 1: Summary of this compound's half-maximal inhibitory concentration (IC50) against its primary targets, SYK and FLT3, as determined by in vitro biochemical kinase assays.[1]
This compound (TAK-659) Cellular Activity
| Cell Line | Disease Model | Assay Type | Endpoint | IC50 (nM) |
| LMP2A/MYC | Lymphoma | Apoptosis | Caspase-3 Activation | Not explicitly quantified in the provided search results |
| Ramos | Burkitt's Lymphoma | Western Blot | p-SYK (Tyr525), p-ERK1/2 | Not explicitly quantified in the provided search results |
| Molm14 | AML (FLT3-ITD) | Plasma Inhibitory Activity | p-FLT3 | ~80 (in human plasma) |
Table 2: Overview of this compound's activity in various cancer cell lines, highlighting the assay type and the measured endpoint.
Signaling Pathways and Experimental Workflows
Experimental Protocols
SYK In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is suitable for measuring the inhibitory activity of this compound on SYK kinase.
Materials:
-
SYK Kinase Enzyme System (Promega, Cat. No. V3801 or similar)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
This compound (TAK-659)
-
Poly-Glu,Tyr (4:1) substrate or other suitable SYK substrate
-
Nuclease-free water
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate shaker
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in 1X Kinase Buffer.
-
Prepare the SYK enzyme and substrate in 1X Kinase Buffer at the desired concentrations. The final enzyme concentration should be determined empirically to achieve a robust signal-to-background ratio.
-
Prepare ATP at a concentration that is at or near the Km for SYK.
-
-
Kinase Reaction:
-
In a white assay plate, add 5 µL of the this compound dilution series or vehicle control (DMSO).
-
Add 10 µL of the SYK enzyme solution.
-
Add 10 µL of the substrate solution.
-
Initiate the reaction by adding 5 µL of the ATP solution. The final reaction volume is 30 µL.
-
Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 30 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 60 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
FLT3 In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Format)
This protocol is based on the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay and is designed to measure the binding affinity of this compound to the FLT3 kinase.
Materials:
-
Recombinant FLT3 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)
-
This compound (TAK-659)
-
Staurosporine (as a positive control)
-
Low-volume, black 384-well plates
-
TR-FRET enabled plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in 1X Kinase Buffer A to a 3X final assay concentration.
-
Prepare a 3X solution of FLT3 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer A.
-
-
Assay Assembly:
-
To a 384-well plate, add 5 µL of the 3X this compound dilution series.
-
Add 5 µL of the 3X FLT3 kinase/antibody mixture.
-
Add 5 µL of the 3X Kinase Tracer solution. The final assay volume is 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 615 nm).
-
Normalize the data to the vehicle control (high FRET) and a saturating concentration of a known potent inhibitor like staurosporine (low FRET).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a suitable binding isotherm to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol utilizes the Promega CellTiter-Glo® assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Molm14, MV4-11 for AML; various DLBCL cell lines)
-
Appropriate cell culture medium and supplements
-
This compound (TAK-659)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.
-
Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add 10 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the no-cell control wells.
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of viable cells against the logarithm of the this compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of SYK and FLT3 Signaling
This protocol outlines a general procedure for analyzing the phosphorylation status of SYK, FLT3, and their downstream targets in response to this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound (TAK-659)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SYK, anti-total-SYK, anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-phospho-ERK1/2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control and total protein levels.
-
These protocols provide a foundation for the in vitro characterization of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for the Dissolution of Mivavotinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of Mivavotinib (also known as TAK-659 or CB-659) for in vitro cell culture experiments. This compound is a potent and selective dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), making it a valuable tool for research in hematological malignancies and immunology.[1][2]
Overview of this compound
This compound is an orally available, reversible, type 1 tyrosine kinase inhibitor that competitively binds to the ATP-binding site of active SYK and FLT3.[2][3] Its dual inhibitory action allows for the investigation of signaling pathways crucial for the proliferation and survival of certain cancer cells, particularly those dependent on SYK and FLT3 activity, such as in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][2][4] The monohydrochloride salt of this compound is often used in research due to its enhanced water solubility and stability.[1][4]
Mechanism of Action: SYK and FLT3 Inhibition
This compound exerts its biological effects by blocking the kinase activity of two key proteins:
-
Spleen Tyrosine Kinase (SYK): A non-receptor tyrosine kinase that is a critical mediator of signal transduction downstream of various transmembrane receptors, including the B-cell receptor (BCR).[5] Inhibition of SYK can disrupt signaling pathways that are essential for the survival and proliferation of malignant B-cells.[1][3]
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a significant role in the differentiation, proliferation, and survival of hematopoietic progenitor cells.[5] Mutations leading to constitutive activation of FLT3 are common in AML, making it a key therapeutic target.[2]
By inhibiting both SYK and FLT3, this compound can simultaneously block multiple pro-survival signals in cancer cells.
Physicochemical and Solubility Data
Proper dissolution is critical for ensuring accurate and reproducible experimental results. The solubility of this compound can vary based on its form (free base vs. salt) and the solvent used.
| Compound Form | Solvent | Solubility | Notes |
| This compound Monohydrochloride | Water | 2 mg/mL (5.25 mM) | Requires sonication and pH adjustment to 3 with HCl.[4] |
| This compound (form not specified) | DMSO | Soluble (High) | A common solvent for preparing high-concentration stock solutions.[6] |
Experimental Protocols
A. Protocol for Preparing a this compound Stock Solution in DMSO (Recommended for most applications)
This protocol is suitable for creating a high-concentration stock solution that can be easily diluted into cell culture medium for experiments. The final DMSO concentration in the culture should be kept low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[7][8]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the following formula: Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Note: The molecular weight of this compound monohydrochloride is 380.85 g/mol ).[4]
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of sterile DMSO to the tube.
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath or warm it to 37°C for 5-10 minutes until the solution is clear.[6][9]
-
Sterilization (Optional): As DMSO is typically sterile and used at high concentrations, further sterilization of the stock solution is often not required. If necessary, use a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]
B. Protocol for Preparing a this compound Stock Solution in Acidified Water
This protocol is an alternative if DMSO is not suitable for the experimental system. It is based on the reported solubility of the monohydrochloride salt form.[4]
Materials:
-
This compound monohydrochloride powder
-
Sterile, deionized water
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh Compound: Weigh the desired amount of this compound monohydrochloride into a sterile tube (e.g., 2 mg).
-
Add Water: Add the corresponding volume of sterile water to achieve a 2 mg/mL concentration (e.g., 1 mL).
-
Acidify and Sonicate: Add 1N HCl dropwise while vortexing until the pH of the solution is approximately 3. Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved.
-
Sterile Filtration: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Aliquoting and Storage: Aliquot and store at -20°C or -80°C as described in the previous protocol.
C. Protocol for Preparing Working Solutions and Treating Cells
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature or 37°C.
-
Prepare Dilutions: Perform serial dilutions of the stock solution directly into pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01-10 µM).[1]
-
Vortex Gently: Gently vortex the diluted solutions to ensure homogeneity. To prevent precipitation, add the stock solution to the medium while gently swirling the tube.[7]
-
Treat Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the appropriate concentration of this compound.
-
Incubate: Incubate the cells for the desired experimental duration.
Important Considerations
-
Solvent Toxicity: Always include a vehicle control (medium with the same final concentration of the solvent, e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent on cell viability and function.[8]
-
Compound Stability: Avoid repeated freeze-thaw cycles of the stock solution.[4] If the compound is light-sensitive, prepare solutions in amber vials or protect them from light.[10]
-
Verification: After dissolution, visually inspect the solution to ensure there is no precipitate. If precipitation occurs upon dilution in aqueous media, consider using a different solvent or a lower concentration stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. emulatebio.com [emulatebio.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phytotechlab.com [phytotechlab.com]
Mivavotinib in Combination with Anti-PD-1 Therapy: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Mivavotinib, a dual spleen tyrosine kinase (SYK) and fms-like tyrosine kinase 3 (FLT3) inhibitor, in combination with anti-programmed cell death protein 1 (PD-1) therapy. These guidelines are based on preclinical and clinical findings and are intended to facilitate further investigation into this promising immuno-oncology combination.
Introduction
This compound (formerly TAK-659) is an orally available, potent, and reversible dual inhibitor of SYK and FLT3.[1][2] Preclinical studies have demonstrated that this compound can modulate the tumor microenvironment by reducing immunosuppressive immune cell populations, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1] The combination of this compound with anti-PD-1 therapy has shown synergistic anti-tumor effects in preclinical models, suggesting a promising strategy to enhance the efficacy of immune checkpoint blockade.[1] This document outlines the rationale, key experimental data, and detailed protocols for preclinical and clinical investigation of this combination therapy.
Mechanism of Action and Rationale for Combination
This compound exerts its anti-tumor effects through the dual inhibition of SYK and FLT3, two key kinases involved in both cancer cell signaling and immune cell regulation.
-
SYK Inhibition: SYK is a crucial non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[3] In the tumor microenvironment, SYK signaling in tumor-associated macrophages (TAMs) can promote an immunosuppressive M2-like phenotype.[3] By inhibiting SYK, this compound can reprogram these macrophages towards a pro-inflammatory M1-like phenotype, thereby enhancing anti-tumor immunity.[1] Furthermore, SYK signaling in tumor cells has been implicated in promoting pro-inflammatory responses and T-cell activation, suggesting a complex role in the tumor immune landscape.[2]
-
FLT3 Inhibition: Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that, when mutated, can be a driver of oncogenesis in hematologic malignancies like acute myeloid leukemia (AML).[4] In the context of the tumor microenvironment, FLT3 signaling can influence the differentiation and function of dendritic cells (DCs), which are critical for priming anti-tumor T-cell responses.[5]
-
Combination with Anti-PD-1 Therapy: Anti-PD-1 therapy works by blocking the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells, thereby releasing the "brakes" on the anti-tumor immune response.[6] However, the efficacy of anti-PD-1 monotherapy can be limited by an immunosuppressive tumor microenvironment.[7] By reducing the populations of immunosuppressive cells like MDSCs and re-polarizing macrophages to a pro-inflammatory state, this compound can create a more favorable environment for anti-PD-1 therapy to exert its effects, leading to a more robust and durable anti-tumor immune response.[1]
Preclinical Data
In Vivo Syngeneic Tumor Model
A preclinical study utilizing a CT26 syngeneic colon cancer model in BALB/c mice demonstrated the potent synergy of this compound in combination with an anti-PD-1 antibody.[1]
Key Findings:
-
Tumor Regression: The combination therapy resulted in complete tumor regression in 73.3% (11 out of 15) of the mice.[1]
-
Durable Response: Mice that achieved complete tumor regression remained tumor-free for at least 100 days post-treatment.[1]
-
Immunological Memory: Re-challenge with CT26 tumor cells in the tumor-free mice did not result in tumor formation, indicating the establishment of a robust and lasting anti-tumor immune memory.[1]
-
Immune Cell Modulation: The combination therapy led to a significant increase in the pro-inflammatory M1 macrophage population and a decrease in the immunosuppressive M2 macrophage population within the tumor microenvironment.[1] It also resulted in a reduction of MDSCs.[1]
Clinical Data
Phase Ib Study of this compound with Nivolumab in Advanced Solid Tumors
A Phase Ib dose-escalation and expansion study (NCT02834247) evaluated the safety, tolerability, and preliminary efficacy of this compound in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced solid tumors.[1][8]
Patient Demographics and Baseline Characteristics:
| Characteristic | Value (N=41) |
| Median Age (years) | 53.0 |
| Female (%) | 78.0 |
| White (%) | 78.0 |
| Most Common Cancer Types (%) | Breast (53.7), Ovarian (7.3), Lung (4.9), Pancreatic (4.9) |
| Stage IV Disease at Study Entry (%) | 87.8 |
| ≥2 Prior Lines of Therapy (%) | 87.9 |
Treatment-Emergent Adverse Events (TEAEs):
| Adverse Event (All Grades) | Frequency (%) |
| Dyspnea | 48.8 |
| Aspartate Aminotransferase Increased | 46.3 |
| Pyrexia | 46.3 |
| Grade ≥3 TEAEs | Frequency (%) |
| Hypophosphatemia | 26.8 |
| Anemia | 26.8 |
Efficacy:
-
One patient achieved a partial response.[8]
-
The recommended Phase 2 dose (RP2D) was determined to be 80 mg of this compound once daily in combination with 3 mg/kg of nivolumab.[8]
Experimental Protocols
Preclinical In Vivo Combination Study Protocol
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Animal Model: Female BALB/c mice.
-
Tumor Cells: CT26 colon carcinoma cells.
-
This compound: Formulated for oral administration.
-
Anti-PD-1 Antibody: Species-specific (mouse) anti-PD-1 antibody.
-
Vehicle Control: Appropriate vehicle for this compound.
-
Isotype Control Antibody: Appropriate isotype control for the anti-PD-1 antibody.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant CT26 tumor cells into the flank of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Groups: Once tumors reach a predetermined size, randomize mice into the following treatment groups:
-
Vehicle + Isotype Control
-
This compound + Isotype Control
-
Vehicle + Anti-PD-1 Antibody
-
This compound + Anti-PD-1 Antibody
-
-
Dosing Regimen:
-
Efficacy Assessment: Monitor tumor volume and survival of the mice.
-
Immunophenotyping: At the end of the study, or at specified time points, harvest tumors and spleens for flow cytometric analysis of immune cell populations (e.g., T-cells, macrophages, MDSCs).
-
Re-challenge (for complete responders): In mice that exhibit complete tumor regression, re-challenge with a subcutaneous injection of CT26 cells to assess for immunological memory.
Clinical Trial Protocol Outline (Based on NCT02834247)
Objective: To determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of this compound in combination with nivolumab in patients with advanced solid tumors.
Study Design: Phase Ib open-label, multicenter, dose-escalation and cohort expansion study.
Patient Population: Patients with advanced or metastatic solid tumors who have progressed on standard therapies.
Treatment Plan:
-
Dose Escalation Phase:
-
Patients receive oral this compound once daily (QD) at escalating doses (e.g., 60 mg, 80 mg, 100 mg) in combination with intravenous nivolumab at a fixed dose (e.g., 3 mg/kg) every 2 weeks in 28-day cycles.[1]
-
A standard 3+3 dose-escalation design is used to determine the maximum tolerated dose (MTD) and RP2D.
-
-
Cohort Expansion Phase:
-
Once the RP2D is established, a cohort of patients with a specific tumor type (e.g., triple-negative breast cancer) is enrolled to further evaluate the safety and efficacy of the combination at the RP2D.[8]
-
Assessments:
-
Safety: Monitor for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Pharmacokinetics (PK): Collect blood samples to determine the PK profile of this compound.
-
Pharmacodynamics (PD): Optional tumor biopsies and blood samples for exploratory biomarker analysis, including immunophenotyping.
-
Efficacy: Tumor assessments are performed at baseline and at regular intervals (e.g., every 8 weeks) using RECIST 1.1 criteria.
Visualizations
Caption: this compound and Anti-PD-1 Combination Signaling Pathway.
Caption: Preclinical In Vivo Experimental Workflow.
Caption: Phase Ib Clinical Trial Design.
References
- 1. A phase Ib study evaluating the recommended phase II dose, safety, tolerability, and efficacy of this compound in combination with nivolumab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor cell SYK expression modulates the tumor immune microenvironment composition in human cancer via TNF-α dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting macrophage Syk enhances responses to immune checkpoint blockade and radiotherapy in high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrmeetingnews.org [aacrmeetingnews.org]
- 8. A phase Ib study evaluating the recommended phase II dose, safety, tolerability, and efficacy of this compound in combination with nivolumab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-SYK after Mivavotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated Spleen Tyrosine Kinase (p-SYK) by Western blot in cell lysates following treatment with Mivavotinib (also known as TAK-659). This compound is a potent and reversible dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] These application notes are intended to guide researchers in assessing the pharmacodynamic effects of this compound on the SYK signaling pathway.
Introduction
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in various hematopoietic cells.[4][5] It is a key component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation has been implicated in the pathogenesis of B-cell malignancies such as Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL).[2][3][6] Upon activation, SYK is phosphorylated at multiple tyrosine residues, including Tyr525/526, which is crucial for its kinase activity and downstream signaling. This compound is an investigational oral inhibitor of SYK and FLT3 that has shown clinical activity in patients with relapsed/refractory B-cell lymphomas.[3][7][8]
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a complex mixture, such as a cell lysate. This protocol details the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to specifically detect the phosphorylated, active form of SYK (p-SYK).
Signaling Pathway of SYK Inhibition by this compound
This compound exerts its therapeutic effect by inhibiting the kinase activity of SYK. In B-cells, antigen binding to the B-cell receptor (BCR) leads to the recruitment and activation of SYK. Activated SYK then phosphorylates downstream signaling molecules, leading to the activation of pathways such as the phosphoinositide 3-kinase (PI3K) and nuclear factor kappa-B (NF-κB) pathways, which promote cell proliferation and survival.[2] this compound, as a SYK inhibitor, blocks this signaling cascade, thereby inducing apoptosis in malignant B-cells.
Figure 1: this compound inhibits SYK phosphorylation and downstream signaling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A suitable B-cell lymphoma cell line (e.g., Ramos, Raji)
-
This compound (TAK-659): Prepare a stock solution in DMSO.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (e.g., 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).[9]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).
-
Transfer Buffer: (e.g., 25 mM Tris, 192 mM glycine, 20% methanol).
-
Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Primary Antibodies:
-
Rabbit anti-p-SYK (Tyr525/526) antibody (e.g., Cell Signaling Technology #2710, #2711; Thermo Fisher Scientific PA5-36692).[4][5][10] Recommended dilution: 1:1000.
-
Rabbit or Mouse anti-Total SYK antibody (e.g., Cell Signaling Technology #2712). Recommended dilution: 1:1000.
-
Mouse or Rabbit anti-β-actin antibody (loading control). Recommended dilution: 1:5000.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Figure 2: Workflow for Western blot analysis of p-SYK after this compound treatment.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed the chosen B-cell lymphoma cell line at an appropriate density in a 6-well plate.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for a specified duration (e.g., 1, 4, 8, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SYK (Tyr525/526) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SYK and a loading control protein like β-actin.
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the relative levels of p-SYK.
-
Data Presentation
The quantitative data from the densitometric analysis should be summarized in a table for clear comparison. The results can be expressed as the ratio of p-SYK to total SYK, normalized to the vehicle control.
| Treatment Group | This compound Concentration (nM) | Treatment Time (hours) | p-SYK / Total SYK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.12 |
| This compound | 1 | 24 | 0.65 | ± 0.08 |
| This compound | 10 | 24 | 0.21 | ± 0.05 |
| This compound | 100 | 24 | 0.05 | ± 0.02 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-SYK signal | Insufficient protein loading | Increase the amount of protein loaded per lane. |
| Inactive primary antibody | Use a new aliquot of the primary antibody; check recommended storage conditions. | |
| Inefficient transfer | Confirm successful transfer by Ponceau S staining of the membrane. | |
| High background | Increase the number and duration of washes; optimize blocking conditions (e.g., switch between milk and BSA). | |
| Non-specific bands | Optimize antibody dilution; ensure the use of high-quality antibodies. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and ensure consistent loading volumes. |
By following this detailed protocol, researchers can effectively assess the inhibitory effect of this compound on SYK phosphorylation, providing valuable insights into its mechanism of action and its potential as a therapeutic agent for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase I study of novel SYK inhibitor TAK‐659 (this compound) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with this compound (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Syk (Tyr525/526) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Syk (Tyr525/526) (C87C1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. ashpublications.org [ashpublications.org]
- 7. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 8. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of high-performing antibodies for tyrosine-protein kinase SYK for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-Syk (Tyr525) Polyclonal Antibody (PA5-36692) [thermofisher.com]
Application Notes and Protocols for Mivavotinib-Induced Apoptosis in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivavotinib (formerly TAK-659) is a potent, orally available, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Activating mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1] this compound has demonstrated the ability to inhibit proliferation and induce cell death in AML cell lines and primary patient blasts.[1][3] These application notes provide a summary of the preclinical data and detailed protocols for evaluating the pro-apoptotic effects of this compound in AML cell lines.
Mechanism of Action
This compound competitively binds to the ATP-binding site of both SYK and FLT3, inhibiting their kinase activity.[4] In AML, particularly in cases with FLT3 internal tandem duplication (FLT3-ITD) mutations, the FLT3 signaling pathway is constitutively active, promoting cell proliferation and survival.[5] Furthermore, SYK has been shown to be a critical regulator of FLT3, capable of transactivating it through direct physical interaction.[6][7] By inhibiting both kinases, this compound effectively shuts down these pro-survival signals, leading to the induction of apoptosis. A key indicator of this process is the increased expression of cleaved caspase-3, a central executioner of apoptosis.[1]
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Cell Line/System | Reference |
| SYK (enzyme) | 4.3 | Purified enzyme | [1] |
| FLT3 (enzyme) | 4.6 | Purified enzyme | [1] |
| FLT3-ITD | ~80 | MOLM-14 cells in human plasma | [4] |
This compound Anti-proliferative and Pro-apoptotic Activity in AML Models
| Cell Line/Model | FLT3 Status | This compound Effect | Quantitative Data | Reference |
| MV-4-11 (xenograft) | FLT3-ITD | Anti-tumor activity | 96% Tumor Growth Inhibition (TGI) at 60 mg/kg/day | [1] |
| KG-1 (xenograft) | FLT3-WT | Anti-tumor activity | 66% TGI at 60 mg/kg/day | [1] |
| Primary AML blasts | Various | Inhibition of proliferation and increased cell death | Antiproliferative effects significantly higher in FLT3 mutated patients | [3] |
| MV-4-11 & MOLM-13 | FLT3-ITD | Induction of apoptosis | Increased cleaved caspase-3 expression | [1] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, KG-1)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (TAK-659)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for the quantitative analysis of apoptosis in AML cells treated with this compound using flow cytometry.
Materials:
-
AML cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed AML cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot for Apoptosis Markers
This protocol is to detect the expression of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with this compound as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis in AML
Caption: this compound inhibits SYK and FLT3, blocking downstream pro-survival pathways and inducing apoptosis.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Workflow for evaluating this compound's pro-apoptotic effects in AML cell lines.
References
- 1. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon [mdpi.com]
- 3. Heterogeneity of Patient-Derived Acute Myeloid Leukemia Cells Subjected to SYK In Vitro Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-981, a SUMOylation inhibitor, suppresses AML growth immune-independently - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 6. Caspase 3-specific cleavage of ubiquitin-specific peptidase 48 enhances drug-induced apoptosis in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Platelet Aggregation Assay with Mivavotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mivavotinib (formerly TAK-659) is a potent and reversible dual inhibitor of spleen tyrosine kinase (Syk) and FMS-like tyrosine kinase 3 (FLT3), with IC50 values of 3.2 nM and 4.6 nM for Syk and FLT3, respectively.[1][2] Syk is a critical component of the B-cell receptor signaling pathway, and its abnormal signaling is implicated in various B-cell malignancies.[3][4] In platelets, Syk plays a crucial role in the signaling cascade downstream of immunoreceptor tyrosine-based activation motif (ITAM)-containing receptors, such as the glycoprotein VI (GPVI) collagen receptor and FcγRIIA.[5][6][7] Activation of these receptors by agonists like collagen initiates a signaling cascade involving Syk, leading to platelet activation, aggregation, and thrombus formation.[8][9] Given the essential role of Syk in platelet function, investigating the impact of Syk inhibitors like this compound on platelet aggregation is vital for understanding their pharmacological profile and potential on-target bleeding risks.[10][11][12]
These application notes provide a detailed protocol for assessing the in vitro effect of this compound on platelet aggregation using light transmission aggregometry (LTA), the gold-standard method for evaluating platelet function.[13] This protocol is designed for researchers in drug development and related fields to evaluate the potency and mechanism of action of this compound and other Syk inhibitors on platelet function.
Signaling Pathway of Platelet Aggregation and this compound's Point of Intervention
The following diagram illustrates the signaling pathway initiated by collagen binding to the GPVI receptor on platelets, leading to aggregation, and highlights the inhibitory action of this compound.
Caption: Syk Signaling Pathway in Collagen-Induced Platelet Aggregation and this compound Inhibition.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures changes in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through, which is detected and recorded over time.[13][14]
Materials and Reagents
-
Blood Collection: Sodium citrate (3.2%) vacuum tubes.
-
This compound (TAK-659): Prepare a stock solution in DMSO and dilute to working concentrations in saline.
-
Agonists:
-
Control Vehicle: DMSO at the same final concentration as in the this compound-treated samples.
-
Saline: 0.9% NaCl.
-
Equipment:
-
Platelet Aggregometer.
-
Clinical centrifuge.
-
Pipettes and tips.
-
Cuvettes with stir bars.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Collect blood into sodium citrate tubes.[16] The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[17]
-
PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[16] Carefully aspirate the upper PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2500 x g for 15 minutes) to pellet the remaining cells and obtain platelet-poor plasma (PPP).[17]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using autologous PPP.[16]
Platelet Aggregation Assay Workflow
The following diagram outlines the key steps in performing the platelet aggregation assay with this compound.
Caption: Experimental Workflow for Platelet Aggregation Assay.
Step-by-Step Protocol
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions.
-
Calibration: Pipette adjusted PRP into a cuvette to set the 0% aggregation baseline. Use a separate cuvette with PPP to set the 100% aggregation baseline.
-
Pre-incubation: Aliquot the adjusted PRP into fresh cuvettes. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or the vehicle control (DMSO) to the PRP. Incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate Aggregation: Add the chosen agonist (e.g., collagen or ADP) to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes. The output will be an aggregation curve.
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Data Presentation
The quantitative data from the platelet aggregation assay with this compound treatment can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Collagen-Induced Platelet Aggregation
| This compound Concentration (nM) | Maximum Aggregation (%) (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 85 ± 5 | 0 |
| 1 | 70 ± 6 | 17.6 |
| 10 | 45 ± 4 | 47.1 |
| 100 | 15 ± 3 | 82.4 |
| 1000 | 5 ± 2 | 94.1 |
| IC50 (nM) | - | ~15 |
Table 2: Effect of this compound on ADP-Induced Platelet Aggregation
| This compound Concentration (nM) | Maximum Aggregation (%) (Mean ± SD) | % Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 80 ± 7 | 0 |
| 1 | 78 ± 6 | 2.5 |
| 10 | 75 ± 5 | 6.3 |
| 100 | 68 ± 7 | 15.0 |
| 1000 | 55 ± 8 | 31.3 |
| IC50 (nM) | - | >1000 |
(Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary.)
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory effect of this compound on platelet aggregation. By utilizing LTA with different agonists, researchers can determine the potency of this compound in inhibiting platelet function and gain insights into its mechanism of action. The preferential inhibition of collagen-induced aggregation is consistent with this compound's primary target, Syk, which is a key mediator in the GPVI signaling pathway. This assay is a valuable tool for the preclinical assessment of Syk inhibitors and for understanding their potential hematological side effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with this compound (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct pathways regulate Syk protein activation downstream of immune tyrosine activation motif (ITAM) and hemITAM receptors in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 12. haematologica.org [haematologica.org]
- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 16. Platelet Aggregation | HE [hematology.mlsascp.com]
- 17. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Mivavotinib (TAK-659) in Combination with R-CHOP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy involving Mivavotinib (TAK-659), a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), and the standard R-CHOP immunochemotherapy regimen for the treatment of high-risk diffuse large B-cell lymphoma (DLBCL). This document includes a summary of clinical findings, detailed experimental protocols, and visualizations of key pathways and workflows.
Scientific Rationale for Combination Therapy
This compound is an oral, selective, and potent dual inhibitor of SYK and FLT3.[1][2] SYK is a crucial component of B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies, promoting tumor cell proliferation and survival.[3] By inhibiting SYK, this compound can disrupt these pro-survival signals. The standard R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) is a cornerstone of DLBCL treatment.[4] The addition of this compound to R-CHOP is hypothesized to provide a synergistic anti-tumor effect by targeting a key survival pathway in lymphoma cells that may not be fully addressed by conventional chemotherapy. Preclinical studies have shown that this compound can induce cell death in tumor cells.[2]
Clinical Study Summary: this compound with R-CHOP in High-Risk DLBCL
A Phase I clinical trial investigated the safety and efficacy of this compound in combination with R-CHOP for the first-line treatment of high-risk DLBCL.[5][6]
Patient Population and Study Design:
Patients with previously untreated high-risk DLBCL were enrolled. The study followed a 3+3 dose-escalation design for this compound.[5][6] Patients received one cycle of R-CHOP, followed by five cycles of R-CHOP combined with daily oral this compound.[5]
Dosing Information:
The study evaluated three dose levels of this compound.[5]
| Dose Level | This compound Daily Dose |
| 1 | 60 mg |
| 2 | 80 mg |
| 3 | 100 mg |
The maximum tolerated dose (MTD) was established at 100 mg daily.[5][6] However, a dose of 60 mg was found to be well-tolerated and maintained a similar area under the curve (AUC) to the MTD.[5][6]
Efficacy:
The combination therapy demonstrated promising preliminary efficacy.[5]
| Metric | Result |
| Complete Response (CR) Rate | 92% |
| Median Follow-up | 21 months |
Safety and Tolerability:
The most frequently observed treatment-emergent adverse events are summarized below.[5][6]
| Adverse Event | Incidence |
| Lymphopenia | 100% |
| Aspartate Aminotransferase Elevation | 100% |
| Alanine Aminotransferase Elevation | 83% |
| Infection | 50% (including 3 opportunistic infections) |
Experimental Protocols
Protocol 1: Standard R-CHOP Regimen
This protocol outlines the administration of a standard R-CHOP cycle, which is typically repeated every 21 days for a total of six cycles.[4][7][8]
Drugs and Dosages:
-
Rituximab: 375 mg/m² intravenously (IV) on Day 1[8]
-
Cyclophosphamide: 750 mg/m² IV on Day 1[8]
-
Doxorubicin (Hydroxydaunorubicin): 50 mg/m² IV on Day 1[8]
-
Vincristine (Oncovin): 1.4 mg/m² (maximum dose of 2 mg) IV on Day 1[8]
-
Prednisone: 40 mg/m² orally on Days 1-5[8]
Administration Notes:
-
Rituximab Infusion: The first infusion is typically started at a slow rate (e.g., 50 mg/hour) and gradually increased in the absence of infusion reactions.[7][9] Subsequent infusions can often be administered more rapidly.[7]
-
Chemotherapy Administration: Cyclophosphamide, Doxorubicin, and Vincristine are administered intravenously.[9]
-
Supportive Care: Prophylaxis for neutropenic fever with G-CSF may be considered.[7] Anti-emetics are recommended to manage nausea and vomiting.[7] Allopurinol may be given to prevent tumor lysis syndrome.[9]
Protocol 2: this compound Administration in Combination with R-CHOP
This protocol is based on the Phase I clinical trial design.[5]
Procedure:
-
Administer one initial cycle of standard R-CHOP as described in Protocol 1.
-
For subsequent cycles (Cycles 2-6), administer R-CHOP as per Protocol 1.
-
Concurrently, administer this compound orally once daily at the selected dose (e.g., 60 mg).[5][6]
-
Continue daily this compound administration throughout the 21-day cycle for five cycles.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits SYK and FLT3 signaling pathways.
Experimental Workflow for Combination Therapy
Caption: Clinical trial workflow for this compound and R-CHOP.
Rationale for this compound and R-CHOP Combination
Caption: Rationale for combining this compound with R-CHOP.
References
- 1. A phase Ib study evaluating the recommended phase II dose, safety, tolerability, and efficacy of this compound in combination with nivolumab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Phase I study of novel SYK inhibitor TAK‐659 (this compound) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of novel SYK inhibitor TAK-659 (this compound) in combination with R-CHOP for front-line treatment of high-risk diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance in Lymphoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to tyrosine kinase inhibitor (TKI) resistance in lymphoma.
Troubleshooting Guides
This section addresses specific experimental issues you might encounter.
Issue 1: TKI-treated lymphoma cell line shows decreased sensitivity or acquired resistance over time.
-
Question: My lymphoma cell line, which was initially sensitive to a specific TKI, is now showing reduced responsiveness or has become completely resistant. How can I investigate the mechanism of resistance?
-
Answer: Acquired resistance to TKIs is a common challenge. A multi-step approach is recommended to elucidate the underlying mechanisms:
-
Confirm Resistance: First, re-confirm the resistance by performing a dose-response curve and calculating the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare the new IC50 value to that of the parental, sensitive cell line. A significant fold-change indicates acquired resistance.
-
Sequence the Target Kinase: The most common on-target resistance mechanism is the acquisition of secondary mutations in the kinase domain that interfere with TKI binding.[1] For instance, in Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, a common resistance mutation is C481S.[2]
-
Action: Isolate genomic DNA or RNA from the resistant cells and perform Sanger sequencing or next-generation sequencing (NGS) of the target kinase's coding region.
-
-
Analyze Downstream Signaling Pathways: Resistance can emerge from the activation of bypass signaling pathways that compensate for the inhibition of the primary target.[1] Key pathways to investigate include:
-
PI3K/Akt/mTOR pathway: Often upregulated in resistant cells.
-
MAPK pathway (RAS/RAF/MEK/ERK): Can be activated to promote cell survival.
-
NF-κB pathway: A crucial survival pathway in many B-cell lymphomas.
-
Action: Use western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK, p-S6). Increased phosphorylation in the resistant cells compared to the parental line, even in the presence of the TKI, suggests pathway activation.
-
-
Investigate Bypass Kinase Activation: Other receptor tyrosine kinases (RTKs) can become activated and drive downstream signaling independently of the targeted kinase.
-
Action: A phospho-RTK array can be used to screen for the activation of a wide range of RTKs simultaneously.
-
-
Genome-Wide Screens: To identify novel resistance genes in an unbiased manner, a genome-wide CRISPR-Cas9 knockout screen can be performed.[3]
-
Action: Transduce a Cas9-expressing sensitive cell line with a genome-wide sgRNA library and treat with the TKI. The sgRNAs enriched in the surviving resistant population will point to genes whose loss confers resistance.
-
-
Issue 2: A patient with lymphoma initially responds to TKI therapy but then relapses.
-
Question: A patient's lymphoma is progressing after an initial response to a TKI. How can we identify the cause of clinical resistance?
-
Answer: Similar to in vitro models, clinical resistance can be driven by on-target mutations or off-target bypass mechanisms.
-
Obtain a Biopsy of the Relapsed Tumor: Whenever possible, obtaining a tissue biopsy or a liquid biopsy (circulating tumor DNA) from the relapsed patient is crucial for molecular analysis.
-
Next-Generation Sequencing (NGS): Perform targeted NGS panels or whole-exome sequencing on the biopsy sample to identify mutations in the target kinase and other cancer-related genes. This can reveal known resistance mutations (e.g., BTK C481S) or mutations in genes that activate bypass pathways.
-
Analyze Gene Expression: RNA sequencing of the tumor biopsy can reveal changes in gene expression profiles associated with resistance, such as the upregulation of genes in survival pathways.
-
Issue 3: Difficulty in interpreting western blot results for signaling pathway activation.
-
Question: I'm seeing inconsistent or difficult-to-interpret results in my western blots for phosphorylated proteins. What are some common troubleshooting steps?
-
Answer: Western blotting for phospho-proteins requires careful optimization. Here are some tips:
-
Use Fresh Lysates: Phosphatases in the cell lysate can dephosphorylate your target proteins. Prepare fresh lysates and keep them on ice. Include phosphatase inhibitors in your lysis buffer.
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with minimal background.
-
Use Appropriate Controls:
-
Positive Control: A cell line or condition known to have high levels of the phosphorylated protein.
-
Negative Control: Treat cells with a known inhibitor of the upstream kinase to confirm the specificity of the antibody.
-
Loading Control: Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Blocking is Key: Block the membrane with 5% BSA in TBST for phospho-antibodies, as milk contains phosphoproteins that can increase background.
-
Check for Total Protein Levels: Always probe for the total, non-phosphorylated form of the protein to determine if the changes are in phosphorylation status or total protein expression.
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of TKI resistance in lymphoma?
A1: TKI resistance mechanisms in lymphoma can be broadly categorized into two groups:[1]
-
On-target mechanisms: These are alterations that directly affect the drug's target.
-
Secondary mutations: Point mutations in the kinase domain of the target protein that prevent the TKI from binding effectively. A classic example is the BTK C481S mutation in patients with chronic lymphocytic leukemia (CLL) or mantle cell lymphoma (MCL) treated with ibrutinib.[2]
-
Gene amplification: Increased copy number of the gene encoding the target kinase, leading to its overexpression.
-
-
Off-target mechanisms: These involve changes in other cellular pathways that allow the cancer cells to survive despite the inhibition of the primary target.
-
Activation of bypass signaling pathways: Upregulation of parallel signaling cascades that provide alternative survival signals. Common examples include the PI3K/Akt/mTOR and MAPK pathways.[2]
-
Activation of the NF-κB pathway: This pathway is critical for the survival of many B-cell lymphomas and its activation can confer resistance to BTK inhibitors.
-
Tumor microenvironment: Stromal cells in the tumor microenvironment can secrete cytokines and growth factors that promote the survival of lymphoma cells and protect them from TKI-induced apoptosis.
-
Q2: What are the current strategies to overcome TKI resistance in lymphoma?
A2: Several strategies are being employed to overcome TKI resistance:
-
Next-Generation TKIs: Development of new TKIs that can inhibit the mutated forms of the target kinase or have a different binding mechanism. For example, non-covalent BTK inhibitors like pirtobrutinib are effective against the C481S mutation that confers resistance to covalent BTK inhibitors.[4]
-
Combination Therapies: Combining TKIs with other targeted agents to block both the primary target and the bypass pathways. Common combinations include:
-
TKI + BCL2 inhibitor (e.g., venetoclax): This combination targets both proliferation signaling and apoptosis.
-
TKI + PI3K inhibitor: To simultaneously block the BTK/BCR and PI3K/Akt pathways.
-
TKI + other targeted agents: Depending on the identified resistance mechanism, TKIs can be combined with MEK inhibitors, mTOR inhibitors, or other relevant drugs.
-
-
Novel Therapeutic Approaches:
-
PROteolysis TArgeting Chimeras (PROTACs): These are molecules that induce the degradation of the target protein rather than just inhibiting it. BTK-targeting PROTACs are in development to overcome resistance.
-
Immunotherapy: Combining TKIs with immunotherapies like checkpoint inhibitors or CAR-T cell therapy is being explored.
-
Q3: How do I choose the right experimental model to study TKI resistance?
A3: The choice of model depends on your research question:
-
Cell Lines: Developing resistant cell lines by long-term culture with increasing concentrations of a TKI is a common and useful in vitro model to study molecular mechanisms.
-
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor samples are implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of the original tumor and are valuable for testing the efficacy of new therapies.
-
Genetically Engineered Mouse Models (GEMMs): GEMMs that develop lymphoma with specific genetic alterations can be used to study resistance in a more physiologically relevant context.
Q4: Are there any biomarkers that can predict TKI resistance?
A4: While research is ongoing, some potential biomarkers are emerging:
-
Pre-existing mutations: In some cases, minor subclones with resistance mutations may exist before the start of therapy and can be detected with highly sensitive sequencing methods.
-
Gene expression signatures: Specific gene expression patterns may be associated with a higher likelihood of developing resistance.
-
Phospho-proteomic profiles: Analysis of the phosphorylation status of key signaling proteins may help identify patients at risk of resistance due to pre-activated bypass pathways.
Data Presentation
Table 1: IC50 Values of Select TKIs in Sensitive and Resistant Lymphoma Cell Lines
| Cell Line | TKI | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| TMD8 (DLBCL) | Ibrutinib | ~5 nM | >1 µM | >200 | [5] |
| Jeko-1 (MCL) | Ibrutinib | ~10 nM | >1 µM | >100 | [5] |
| KARPAS-299 (ALCL) | Crizotinib | ~30 nM | >500 nM | >16 | [3] |
| SU-DHL-1 (ALCL) | Crizotinib | ~25 nM | >400 nM | >16 | [3] |
Table 2: Clinical Response to Next-Generation TKIs in Patients with Resistant Lymphoma
| TKI | Lymphoma Type | Prior TKI Resistance | Overall Response Rate (ORR) | Reference |
| Pirtobrutinib | CLL/SLL | Covalent BTKi | 62% | [6] |
| Pirtobrutinib | MCL | Covalent BTKi | 52% | [6] |
| Sonrotoclax | MCL | BTK inhibitor | Breakthrough Therapy Designation | [7] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Knockout Screen to Identify Genes Conferring TKI Resistance
This protocol is adapted from methodologies used to identify resistance mechanisms in Anaplastic Large Cell Lymphoma.[3]
-
Cell Line Preparation:
-
Select a lymphoma cell line that is sensitive to the TKI of interest.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction followed by selection (e.g., with puromycin or blasticidin).
-
-
Lentiviral Library Production:
-
Amplify a genome-wide sgRNA library (e.g., GeCKO v2).
-
Transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids to produce high-titer lentivirus.
-
-
Lentiviral Transduction of Lymphoma Cells:
-
Transduce the Cas9-expressing lymphoma cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (e.g., 500-1000x coverage of the library).
-
-
TKI Selection:
-
After transduction and a brief recovery period, split the cell population into two groups: a control group (no TKI) and a treatment group (TKI at a concentration that kills >90% of the cells).
-
Culture the cells for 14-21 days, replenishing the media and TKI as needed, until a resistant population emerges in the treatment group.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and resistant populations.
-
Isolate genomic DNA.
-
Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing on the PCR products.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the representation of each sgRNA.
-
Identify sgRNAs that are significantly enriched in the TKI-treated population compared to the control population. The corresponding genes are candidate resistance genes.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Protein-Protein Interactions in a Bypass Pathway
-
Cell Lysis:
-
Culture sensitive and resistant lymphoma cells.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for the "bait" protein (the protein you suspect is interacting with another protein in the bypass pathway).
-
Add Protein A/G agarose or magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the "prey" protein (the protein you hypothesize is interacting with the bait).
-
A band corresponding to the prey protein in the immunoprecipitated sample from the resistant cells would confirm the interaction.
-
Visualizations
Signaling Pathway Diagrams (Graphviz)
Caption: Mechanisms of TKI resistance in lymphoma.
Caption: Workflow for a CRISPR-Cas9 screen to identify TKI resistance genes.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validate User [ashpublications.org]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some lymphomas become resistant to treatment. Gene discovery may offer path to overcome it. – UW–Madison News – UW–Madison [news.wisc.edu]
- 6. Protocols for CRISPR-Cas9 Screening in Lymphoma Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Mivavotinib off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Mivavotinib (formerly TAK-659) in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent, reversible, dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] It was specifically developed to target these kinases, which are implicated in various hematological malignancies.
Q2: What are the known off-target effects of this compound observed in kinase assays and clinical studies?
Q3: How can I assess the potential off-target effects of this compound in my own kinase assays?
To investigate potential off-target effects, it is recommended to perform a broad kinase panel screening. This involves testing this compound against a large number of purified kinases to determine its inhibitory activity at various concentrations. This will help identify any unintended kinase targets.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed that is inconsistent with SYK or FLT3 inhibition.
-
Possible Cause: This could be due to an off-target effect of this compound on another kinase or signaling pathway.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough literature search for known off-target effects of this compound or similar dual SYK/FLT3 inhibitors.
-
Kinase Profiling: If resources permit, perform a kinase selectivity profiling experiment to identify other kinases inhibited by this compound at the concentrations used in your experiments.
-
Pathway Analysis: Use bioinformatics tools to analyze the potential downstream effects of inhibiting any identified off-target kinases to see if they align with the observed phenotype.
-
Control Experiments: Use a structurally different SYK/FLT3 inhibitor with a known and distinct off-target profile to see if the unexpected phenotype persists.
-
Issue 2: Discrepancies in IC50 values for SYK and FLT3 compared to published data.
-
Possible Cause: Variations in experimental conditions can significantly impact IC50 values.
-
Troubleshooting Steps:
-
Assay Conditions: Carefully review and compare your assay conditions (e.g., ATP concentration, enzyme and substrate concentrations, incubation time, buffer composition) with those reported in the literature. IC50 values are highly dependent on the ATP concentration, as this compound is an ATP-competitive inhibitor.
-
Reagent Quality: Ensure the purity and activity of your recombinant kinase, substrate, and this compound compound.
-
Instrumentation: Verify the calibration and settings of your detection instrument (e.g., luminometer, spectrophotometer).
-
Issue 3: Observing bleeding or altered platelet function in in vivo or ex vivo models.
-
Possible Cause: This is a known potential off-target effect of this compound, likely mediated by SYK inhibition in platelets.[2][4][5][6]
-
Troubleshooting Steps:
-
Platelet Aggregation Assays: Conduct ex vivo platelet aggregation assays using agonists like collagen, ADP, or thrombin to quantify the effect of this compound on platelet function.
-
Dose-Response Analysis: Perform a dose-response study to determine the concentration at which this compound inhibits platelet aggregation.
-
Mechanism of Action Studies: Investigate the downstream signaling pathways in platelets affected by this compound, such as the phosphorylation of SYK substrates like PLCγ2.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (TAK-659)
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| SYK | 3.2 | Biochemical Assay | [1] |
| FLT3 | 4.6 | Biochemical Assay | [1] |
Experimental Protocols
1. General Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase. Specific conditions may need to be optimized for each kinase.
-
Materials:
-
Recombinant Kinase
-
Kinase Substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at or near the Km for the specific kinase)
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the microplate wells.
-
Add the recombinant kinase and substrate to the wells.
-
Incubate for a predetermined time at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, radioactivity) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. General Protocol for Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This protocol outlines a general method for assessing the effect of this compound on platelet aggregation.
-
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
This compound (dissolved in DMSO)
-
Platelet Agonists (e.g., Collagen, ADP, Thrombin)
-
Saline or appropriate buffer
-
Light Transmission Aggregometer
-
-
Procedure:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Incubation: Pre-warm the PRP to 37°C. Add this compound or DMSO (vehicle control) to the PRP and incubate for a specified time.
-
Aggregation Measurement: Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with the PPP sample.
-
Add a platelet agonist to the PRP sample to induce aggregation.
-
Record the change in light transmission over time.
-
Analyze the aggregation curves to determine the extent of inhibition by this compound compared to the vehicle control.
-
Visualizations
Caption: Simplified SYK signaling pathway in B-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spleen tyrosine kinase/FMS-like tyrosine kinase-3 inhibition in relapsed/refractory B-cell lymphoma, including diffuse large B-cell lymphoma: updated data with this compound (TAK-659/CB-659) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
Minimizing hemorrhagic events in animal studies with TAK-659
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing hemorrhagic events during preclinical studies with TAK-659.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which TAK-659 may induce hemorrhagic events?
A1: TAK-659 is a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] The primary mechanism underlying the risk of hemorrhage is the inhibition of SYK.[1][3] SYK plays a crucial role in platelet activation and aggregation, which are essential for normal hemostasis. By inhibiting SYK, TAK-659 can potentially impair platelet function, leading to an increased risk of bleeding.[1][3]
Q2: Have hemorrhagic events been observed in preclinical animal studies with TAK-659?
A2: Yes, hemorrhagic events have been a consistent finding in preclinical toxicology studies of TAK-659. Specifically, gastrointestinal (GI) mucosal hemorrhage has been observed in both rats and dogs. These events were found to be dose-dependent.[1]
Q3: At what dose levels were hemorrhagic events observed in preclinical studies?
A3: In preclinical toxicology studies, GI mucosal hemorrhage was noted at doses of ≥30 mg/kg in rats and ≥3 mg/kg in dogs. In dogs, a dose of ≥10 mg/kg was identified as dose-limiting due to these hemorrhagic events.[1]
Troubleshooting Guide: Managing Hemorrhagic Events
This guide provides a systematic approach to identifying, managing, and mitigating hemorrhagic events in animal studies involving TAK-659.
Problem: Observation of clinical signs of bleeding (e.g., petechiae, ecchymosis, melena, hematuria, or overt hemorrhage) or necropsy findings indicative of hemorrhage.
Root Cause Analysis Workflow:
Caption: Workflow for troubleshooting hemorrhagic events.
Mitigation Strategies and Corrective Actions:
| Strategy | Description | Recommendations |
| Dose Optimization | The risk of hemorrhage with TAK-659 is dose-dependent.[1] | - Initiate studies at the lower end of the efficacious dose range. - Employ a dose-escalation study design to identify the maximum tolerated dose (MTD) with an acceptable safety profile. - If bleeding is observed, consider a dose reduction or temporary interruption of dosing. |
| Prophylactic Measures | Proactive steps to minimize the risk of gastrointestinal bleeding. | - Consider co-administration of proton pump inhibitors (PPIs) or H2 receptor antagonists to reduce the risk of GI ulceration and subsequent hemorrhage, particularly in sensitive species like dogs. |
| Careful Animal Selection | The susceptibility to drug-induced hemorrhage can vary between species and strains. | - Select animal models known to have robust hemostatic function. - Avoid strains with known coagulopathies or increased susceptibility to gastrointestinal ulceration. |
| Monitoring | Close monitoring of animals is critical for early detection of adverse events. | - Implement a rigorous clinical monitoring schedule, including daily observation for signs of bleeding. - Perform regular hematological monitoring (see detailed protocol below). |
| Management of Co-administered Drugs | The risk of bleeding can be exacerbated by co-administration of other medications. | - Avoid concomitant administration of agents known to affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or anticoagulants, unless scientifically justified. |
Detailed Experimental Protocols
Protocol 1: Hematological Monitoring
Objective: To prospectively monitor hematological parameters for early detection of potential coagulopathy.
Methodology:
-
Baseline Blood Collection: Prior to the first dose of TAK-659, collect a baseline blood sample from all animals.
-
Sample Collection Schedule: Collect blood samples at regular intervals throughout the study (e.g., weekly or bi-weekly). Increase the frequency of collection if clinical signs of bleeding are observed.
-
Parameters to Analyze:
-
Complete Blood Count (CBC): Pay close attention to platelet count, hemoglobin, and hematocrit.
-
Coagulation Panel: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT).
-
-
Data Analysis: Compare post-treatment values to baseline and control group data. Investigate any significant changes that may indicate a risk of hemorrhage.
Protocol 2: Platelet Function Assessment
Objective: To directly assess the in vivo effect of TAK-659 on platelet function.
Methodology:
-
Blood Sample Collection: Collect blood in appropriate anticoagulant tubes (e.g., sodium citrate) at baseline and at peak plasma concentrations of TAK-659.
-
Platelet Aggregometry:
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Perform light transmission aggregometry using various agonists such as adenosine diphosphate (ADP), collagen, and arachidonic acid.
-
-
Data Analysis: Measure the percentage of platelet aggregation and compare the results from treated animals to baseline and vehicle controls. A significant reduction in aggregation may indicate an increased risk of bleeding.
Signaling Pathway
TAK-659 Mechanism of Action and Impact on Platelet Function
Caption: TAK-659 inhibits SYK, disrupting platelet activation.
References
Mivavotinib Technical Support Center: Interpreting Asymptomatic Lab Abnormalities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mivavotinib. The following information is intended to assist in the interpretation and management of asymptomatic laboratory abnormalities that may be encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly TAK-659) is an investigational, orally bioavailable, potent and reversible dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1] By inhibiting these kinases, this compound disrupts signaling pathways that are crucial for the survival and proliferation of certain cancer cells, particularly in hematological malignancies.
Q2: What are the most common asymptomatic laboratory abnormalities observed with this compound treatment?
Based on clinical trial data, the most frequently reported asymptomatic laboratory abnormalities include:
-
Increased amylase
-
Neutropenia
-
Hypophosphatemia
-
Increased Aspartate Aminotransferase (AST)[2]
Bleeding events, which may be associated with laboratory changes in platelet function, have also been observed.[1][2]
Q3: Are the observed elevations in amylase and lipase typically associated with clinical pancreatitis?
In a phase Ib study, dose-limiting toxicities included asymptomatic increases in amylase (grade 3) and lipase (grade 4).[1] However, increased enzyme levels were generally not associated with clinical symptoms of pancreatitis and dose interruptions for these events were infrequent.[1]
Q4: What is the proposed mechanism behind bleeding events observed with this compound?
Bleeding events may be related to the inhibition of SYK, which plays a role in platelet function.[1] Platelet aggregation studies have been conducted to investigate this further.[1] It is also important to consider other contributing factors such as the underlying disease (e.g., Acute Myeloid Leukemia) and associated thrombocytopenia.[1]
Troubleshooting Guides for Asymptomatic Laboratory Abnormalities
This section provides a step-by-step guide for researchers who encounter specific asymptomatic lab abnormalities during their experiments with this compound.
Asymptomatic Hyperamylasemia (Elevated Amylase)
Issue: An unexpected increase in serum amylase levels is detected in a subject treated with this compound, without any clinical symptoms of pancreatitis (e.g., abdominal pain, nausea, vomiting).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for asymptomatic hyperamylasemia.
Management Considerations:
-
For persistent or high-grade elevations, consider evaluating for macroamylasemia to rule out a benign cause of elevated amylase.
-
If lipase levels are also significantly elevated, the risk of subclinical pancreatitis is higher, and more cautious management is warranted.
Neutropenia (Low Neutrophil Count)
Issue: A decrease in the absolute neutrophil count (ANC) is observed in a subject receiving this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for neutropenia.
Management Considerations:
-
The risk of infection increases with the severity and duration of neutropenia.
-
Prophylactic antibiotics may be considered in cases of severe, prolonged neutropenia, in consultation with a veterinarian or physician.
Hypophosphatemia (Low Phosphate Levels)
Issue: A decrease in serum phosphate levels is detected in a subject treated with this compound.
Troubleshooting Workflow:
References
- 1. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivavotinib Dose Adjustment in Renal Impairment: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the dose adjustment of Mivavotinib in the context of renal impairment. The following frequently asked questions address common concerns and provide clarity on this topic based on available data.
Frequently Asked Questions (FAQs)
1. Are there established dose adjustment guidelines for this compound in patients with renal impairment?
Currently, there are no officially established dose adjustment guidelines for this compound in patients with renal impairment. However, pharmacokinetic studies indicate that a dose modification may be necessary for this patient population.
2. What is the impact of renal impairment on this compound pharmacokinetics?
A population pharmacokinetics (PK) analysis of this compound, using data from 159 patients with advanced solid tumors or hematologic malignancies, demonstrated that steady-state exposure to the drug increases as renal function decreases.[1][2] The study identified creatinine clearance as a significant factor influencing the apparent clearance of this compound.[1][2]
3. Is there any quantitative data to guide potential dose adjustments?
The population PK study provides valuable data that can inform potential dose adjustments. The model simulated that specific dosing regimens could achieve therapeutic exposure levels.
Table 1: Simulated this compound Dosing Regimens and Exposure
| Dosing Regimen | Simulated Median Steady-State Trough Concentration | Therapeutic Target |
| 70 mg twice daily | ~100 ng/mL | >90% FLT3 inhibition |
| 160 mg daily | ~100 ng/mL | >90% FLT3 inhibition |
Source: Population Pharmacokinetics of this compound (TAK-659)[1][2]
This information suggests that in patients with moderate renal impairment, these or adjusted doses could be considered to achieve the target therapeutic window, though this should be confirmed in dedicated clinical trials.
Experimental Protocols
Population Pharmacokinetic Analysis of this compound
The key study providing insight into this compound's behavior in patients with renal impairment is a population pharmacokinetic analysis.
Methodology:
-
Patient Population: Data was pooled from 159 adult patients with advanced solid tumors, or relapsed/refractory B-cell lymphomas or acute myeloid leukemia enrolled in two Phase 1/2 clinical studies.[1][2]
-
Pharmacokinetic Model: A two-compartment model with first-order linear elimination and a first-order absorption rate was used to describe the pharmacokinetics of this compound.[1][2]
-
Covariate Analysis: The model evaluated the influence of various factors (covariates) on the drug's pharmacokinetics. Creatinine clearance was identified as a covariate for the apparent clearance (CL/F) of this compound, and sex was a covariate for the apparent central compartment volume (Vc/F).[1][2]
-
Simulations: Based on the final model, simulations were performed to predict the steady-state exposure of this compound at different dosing regimens and varying levels of renal function.[1][2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the relationship between renal function, this compound clearance, and the resulting plasma exposure, which informs the need for dose adjustment.
Caption: Logical workflow for considering this compound dose adjustment based on renal function.
References
Validation & Comparative
Mivavotinib: An In Vitro Comparative Analysis of a Dual SYK/FLT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Mivavotinib (TAK-659), a potent dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3), against other notable SYK inhibitors. The information herein is supported by experimental data from various sources to aid in the evaluation of this compound for research and development purposes.
Introduction to SYK Inhibition
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction for various immune cells, including B cells, mast cells, and neutrophils.[1] It is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[] Upon activation, SYK initiates a cascade of downstream signaling events that regulate cellular proliferation, differentiation, and the production of inflammatory mediators.[1] Consequently, the inhibition of SYK has emerged as a promising therapeutic strategy for a range of hematological malignancies, autoimmune disorders, and inflammatory diseases.[]
This compound is a highly potent, selective, and reversible dual inhibitor of SYK and FLT3.[3] This dual-inhibitory action makes it a compound of interest for diseases where both pathways are implicated. This guide focuses on the in vitro characteristics of this compound in comparison to other SYK inhibitors.
Comparative In Vitro Potency of SYK Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for this compound and other selected SYK inhibitors against their target kinase. It is important to note that these values have been compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) | Reference(s) |
| This compound (TAK-659) | SYK , FLT3 | 3.2 , 4.6 | [3] |
| Fostamatinib (R406) | SYK | 41 | [4] |
| Entospletinib (GS-9973) | SYK | 7.7 | [4] |
| Cerdulatinib (PRT062070) | SYK, JAK1/2/3, TYK2 | 32 (SYK) | [5] |
| PRT062607 | SYK | 1-2 | [5] |
| Sovleplenib (HMPL-523) | SYK | 25 | [5] |
| Lanraplenib (GS-SYK) | SYK | 9.5 | [5] |
| Gusacitinib (ASN-002) | SYK, JAK | 5-46 (SYK) | [5] |
| P505-15 | SYK | 640 | [6][7] |
| SYK Inhibitor II | SYK | 1720 | [6][7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods for evaluating SYK inhibitors, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize SYK inhibitors. These should be optimized for specific experimental conditions.
In Vitro SYK Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of SYK by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
SYK Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50μM DTT)
-
This compound and other SYK inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the SYK inhibitors in the kinase buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (e.g., DMSO).
-
Add 2 µL of SYK enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-SYK (p-SYK) Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block SYK autophosphorylation in a cellular context.
Materials:
-
A relevant cell line expressing SYK (e.g., Ramos, a human Burkitt's lymphoma cell line)
-
Cell culture medium and supplements
-
SYK inhibitors
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SYK (e.g., Tyr525/526), anti-total-SYK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed the cells in appropriate culture plates and grow to a suitable density.
-
Pre-treat the cells with various concentrations of the SYK inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a stimulating agent (e.g., anti-IgM) for a short period (e.g., 15 minutes) to induce SYK phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-SYK, total SYK, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-SYK signal to the total SYK and loading control signals to determine the extent of inhibition.
Cell Proliferation/Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of SYK inhibition on the proliferation and viability of SYK-dependent cancer cell lines.
Materials:
-
SYK-dependent cell line (e.g., diffuse large B-cell lymphoma cell lines)
-
Cell culture medium and supplements
-
SYK inhibitors
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
96-well clear or white-walled cell culture plates
-
Spectrophotometer or luminometer
Procedure (MTT Assay):
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the SYK inhibitor or vehicle control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated solubilizing buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion
This compound demonstrates high in vitro potency against SYK, comparable to or exceeding that of several other SYK inhibitors. Its dual activity against FLT3 may offer a therapeutic advantage in specific contexts. The provided data and protocols serve as a valuable resource for researchers investigating the in vitro properties of this compound and other SYK inhibitors, facilitating further exploration of their therapeutic potential. It is recommended that for definitive comparative analysis, these inhibitors be evaluated head-to-head under identical, standardized assay conditions.
References
- 1. Syk inhibitors with high potency in presence of blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Syk Inhibitors: New Computational Insights into Their Intraerythrocytic Action in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Head-to-Head Comparison of Dual SYK/FLT3 Inhibitors in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
The dual inhibition of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) has emerged as a promising therapeutic strategy in hematological malignancies, particularly in Acute Myeloid Leukemia (AML). Preclinical evidence suggests that SYK overexpression can contribute to resistance to FLT3 inhibitors, making co-inhibition a rational approach to enhance efficacy and overcome resistance.[1] This guide provides a head-to-head comparison of prominent dual SYK/FLT3 inhibitors based on available preclinical and clinical data.
Introduction to SYK and FLT3 in Hematological Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. Spleen tyrosine kinase (SYK) is a non-receptor tyrosine kinase involved in the signaling pathways of various cell surface receptors, including the B-cell receptor (BCR) and some cytokine receptors. In the context of AML, SYK has been shown to be involved in the activation of the FLT3 signaling pathway and has been implicated in resistance to FLT3 inhibitors.[1]
Comparative Analysis of Dual SYK/FLT3 Inhibitors
Several small molecules have been identified that exhibit dual inhibitory activity against both SYK and FLT3. This section provides a comparative overview of their biochemical potency, preclinical efficacy, and clinical development status.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of various dual SYK/FLT3 inhibitors against their respective targets.
| Inhibitor | SYK IC50 (nM) | FLT3 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Mivavotinib (TAK-659) | 3.2[2][3] | 4.6[2][3] | |
| Midostaurin | 20.8[4] | <10 (in FLT3-ITD expressing cells) | c-KIT, PDGFR, VEGFR, SRC[5][6] |
| Fostamatinib (R406) | 41 (Ki = 30)[7] | 3[8] | Lyn (63), Lck (37)[7][9] |
| Entospletinib (GS-9973) | 7.7[10][11][12] | >1000-fold selectivity for SYK over FLT3[11][12] | |
| Cerdulatinib (PRT062070) | 32[13][14][15] | 90[14] | JAK1 (12), JAK2 (6), JAK3 (8), TYK2 (0.5)[14][15] |
Preclinical Efficacy in AML Models
The anti-leukemic activity of these dual inhibitors has been evaluated in various preclinical models of AML, including cell lines and patient-derived xenografts (PDXs).
| Inhibitor | Cell Line Models | Key Findings |
| This compound (TAK-659) | FLT3-dependent AML cell lines[2] | Induces cell death in tumor cells.[2] In a phase Ib study in relapsed/refractory AML, this compound showed modest clinical activity.[1][16][17][18] |
| Midostaurin | Ba/F3-FLT3-ITD, MOLM14 | Potently suppressed the growth of FLT3-ITD positive cells and showed efficacy in wild-type FLT3-expressing AML lines.[5][19] Dual inhibition of FLT3 and SYK by midostaurin is more effective against FLT3-mutant cells with activated SYK.[4] |
| Fostamatinib (R406) | Ba/F3-FLT3-ITD+SYK-TEL | Demonstrated anti-proliferative effects, particularly in cells co-expressing FLT3-ITD and activated SYK.[20] |
| Entospletinib (GS-9973) | Ex vivo AML patient samples | Showed comparable effects on cell viability to the next-generation SYK inhibitor lanraplenib. A slightly lower IC50 was observed in FLT3-mutated models, possibly due to some direct FLT3 inhibitory activity.[21] |
| Cerdulatinib | Not extensively reported in AML models | Broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma by inhibiting SYK and JAK pathways.[13] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
References
- 1. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. plus.labcloudinc.com [plus.labcloudinc.com]
- 13. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 18. [PDF] A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 19. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
Mivavotinib's Impact on Immunosuppressive Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). These cells dampen anti-tumor immune responses, allowing cancer cells to evade destruction. Consequently, therapeutic strategies aimed at depleting or functionally inactivating these cell populations are of high interest. This guide provides a comparative analysis of mivavotinib, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, and other agents that modulate immunosuppressive cells, supported by experimental data and detailed protocols.
This compound: A Dual Inhibitor Targeting Immunosuppression
This compound (formerly TAK-659) is an oral, potent, and selective dual inhibitor of SYK and FLT3.[1][2] Preclinical studies have demonstrated that this compound can reduce the populations of immunosuppressive MDSCs and Tregs within the tumor microenvironment.[1] This activity is thought to be mediated through the inhibition of SYK and FLT3 signaling pathways, which are crucial for the development, function, and survival of various immune cells.[1][3] A phase Ib clinical trial has investigated this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced solid tumors, building on preclinical findings that this combination could lead to durable tumor growth suppression.[1]
Comparative Analysis of Agents Targeting Immunosuppressive Cells
To validate the therapeutic potential of this compound, it is essential to compare its performance against other agents that target immunosuppressive cells. This section provides a comparative overview of this compound, other kinase inhibitors with effects on MDSCs and Tregs, and a different class of immunomodulators.
Data Presentation
The following tables summarize the effects of this compound and comparator drugs on immunosuppressive cell populations. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.
Table 1: Comparison of Kinase Inhibitors on Myeloid-Derived Suppressor Cells (MDSCs)
| Drug | Target(s) | Cancer Model/Setting | Reported Effect on MDSCs | Reference |
| This compound | SYK, FLT3 | Syngeneic colon cancer model | Loss of MDSCs | [1] |
| Fostamatinib (R788) | SYK | Pancreatic ductal adenocarcinoma mouse model | Reprogrammed TAMs towards an immunostimulatory phenotype | [4] |
| Gilteritinib | FLT3 | Acute Myeloid Leukemia (AML) | Less pronounced immunosuppressive effect on dendritic cells compared to midostaurin | [5] |
| Sunitinib | VEGFR, PDGFR, c-KIT | Renal cell carcinoma patients | Decreased frequency of total MDSCs from 5.42% to 2.28% | [6] |
Table 2: Comparison of Agents on Regulatory T cells (Tregs)
| Drug | Target(s) | Cancer Model/Setting | Reported Effect on Tregs | Reference |
| This compound | SYK, FLT3 | Preclinical solid tumor models | Reduction in Treg populations | [1] |
| PI-3065 | PI3Kδ | 4T1 breast cancer mouse model | Reduces the expansion and suppressive capacity of Tregs | [7] |
| Dasatinib | BCR-ABL, SRC family kinases | Chronic Myeloid Leukemia (CML) patients | Trend towards lower Treg proportion in patients with a deeper response | [8] |
| Sunitinib | VEGFR, PDGFR, c-KIT | Renal cell carcinoma patients | Decreased Treg-cell numbers | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the impact of therapeutic agents on immunosuppressive cells.
Flow Cytometry for Identification of MDSCs and Tregs in Human Whole Blood
This protocol outlines a method for the immunophenotyping of MDSCs and Tregs from human whole blood samples.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Red Blood Cell Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
For MDSCs: CD33, CD11b, HLA-DR, CD14, CD15, CD66b
-
For Tregs: CD3, CD4, CD25, CD127, FoxP3
-
-
FoxP3/Transcription Factor Staining Buffer Set
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
To 100 µL of whole blood, add 2 mL of 1X RBC Lysis Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 2 mL of PBS and centrifuge again.
-
-
Surface Staining:
-
Resuspend the cell pellet in 100 µL of FACS Buffer.
-
Add the appropriate combination of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer.
-
-
Intracellular Staining (for Tregs):
-
Following surface staining, resuspend the cells in 1 mL of Fixation/Permeabilization buffer from the FoxP3 staining kit.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of 1X Permeabilization Buffer.
-
Resuspend the pellet in 100 µL of 1X Permeabilization Buffer and add the anti-FoxP3 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of 1X Permeabilization Buffer and resuspend in FACS Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gating Strategy for MDSCs:
-
Gate on live, single cells.
-
Gate on HLA-DR-/low cells.
-
Within the HLA-DR-/low population, identify CD33+CD11b+ cells as total MDSCs.
-
Further differentiate into monocytic MDSCs (M-MDSCs) as CD14+CD15- and polymorphonuclear MDSCs (PMN-MDSCs) as CD14-CD15+ or CD66b+.
-
-
Gating Strategy for Tregs:
-
Gate on live, single lymphocytes.
-
Gate on CD3+ T cells.
-
Within the CD3+ population, gate on CD4+ helper T cells.
-
Identify Tregs as CD25+CD127low/- and subsequently confirm with FoxP3 expression.
-
-
In Vitro Treg Suppression Assay
This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconv).[1][10]
Materials:
-
Isolated human or murine Tregs (e.g., CD4+CD25+) and conventional T cells (Tconv; e.g., CD4+CD25-)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
T-cell activation beads (e.g., anti-CD3/CD28 coated beads)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Labeling of Tconv cells:
-
Resuspend Tconv cells at 1-10 x 106 cells/mL in pre-warmed PBS.
-
Add the cell proliferation dye at the recommended concentration.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Co-culture Setup:
-
Plate the labeled Tconv cells at a constant number per well (e.g., 5 x 104 cells/well) in a 96-well plate.
-
Add varying numbers of Tregs to the wells to achieve different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.
-
Add T-cell activation beads at a bead-to-cell ratio of 1:1 or as recommended by the manufacturer.
-
Bring the final volume in each well to 200 µL with complete medium.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Harvest the cells from each well.
-
Analyze the proliferation of Tconv cells by flow cytometry, measuring the dilution of the proliferation dye.
-
Calculate the percentage of suppression for each Treg:Tconv ratio compared to the proliferation of Tconv cells alone.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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// Edges Isolate_Cells -> Label_Tconv [color="#202124"]; Label_Tconv -> Co_culture [color="#202124"]; Co_culture -> Activate [color="#202124"]; Activate -> Incubate [color="#202124"]; Incubate -> Analyze [color="#202124"]; Analyze -> Calculate [color="#202124"]; } Experimental workflow for the in vitro Treg suppression assay.
// Nodes Start [label="Lysed Whole Blood", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Live_Singlets [label="Gate on Live, Single Cells", fillcolor="#FBBC05", fontcolor="#202124"]; HLADR_neg [label="Gate on HLA-DR-/low", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Total_MDSC [label="Gate on CD33+CD11b+\n(Total MDSCs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M_MDSC [label="CD14+CD15-\n(Monocytic MDSC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PMN_MDSC [label="CD14-CD15+\n(Polymorphonuclear MDSC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Live_Singlets [color="#202124"]; Live_Singlets -> HLADR_neg [color="#202124"]; HLADR_neg -> Total_MDSC [color="#202124"]; Total_MDSC -> M_MDSC [label="Differentiate", color="#202124", style=dashed]; Total_MDSC -> PMN_MDSC [label="Differentiate", color="#202124", style=dashed]; } Gating strategy for identifying MDSC subsets by flow cytometry.
References
- 1. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syk Inhibition Reprograms Tumor-Associated Macrophages and Overcomes Gemcitabine-Induced Immunosuppression in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treg-driven tumour control by PI3Kδ inhibition limits myeloid-derived suppressor cell expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flt3L therapy increases the abundance of Treg-promoting CCR7+ cDCs in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostamatinib for the treatment of immune thrombocytopenia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Immunomodulatory Effect of Different FLT3 Inhibitors on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dasatinib on CD8+T, Th1, and Treg cells in patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The immunosuppressive tumour network: myeloid-derived suppressor cells, regulatory T cells and natural killer T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of the PI3K p110δ breaks regulatory T cell-mediated immune tolerance to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Mivavotinib in Synergy with Chemotherapy for Enhanced DLBCL Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of mivavotinib, a potent spleen tyrosine kinase (SYK) inhibitor, when used in combination with standard chemotherapy regimens for the treatment of Diffuse Large B-cell Lymphoma (DLBCL). By summarizing key experimental data, detailing methodologies, and visualizing critical pathways, this document serves as a vital resource for understanding the enhanced therapeutic potential of this combination approach.
Executive Summary
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma where standard chemoimmunotherapy, such as R-CHOP, remains the frontline treatment. However, a significant portion of patients either relapse or are refractory to initial therapy, highlighting the urgent need for more effective treatment strategies. This compound (formerly TAK-659), by targeting the SYK pathway crucial for B-cell proliferation and survival, presents a promising therapeutic avenue. Emerging clinical data strongly suggests a synergistic effect when this compound is combined with chemotherapy, leading to significantly improved response rates in DLBCL patients.
Comparative Efficacy: this compound Monotherapy vs. Combination Therapy
Clinical trial data demonstrates a marked improvement in patient outcomes when this compound is administered in combination with R-CHOP compared to its use as a monotherapy in relapsed/refractory settings.
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Data Source |
| This compound Monotherapy | Relapsed/Refractory DLBCL | 28% | 19% | [1] |
| This compound + R-CHOP | Treatment-Naïve High-Risk DLBCL | 100% | 92% | [1] |
| Historical R-CHOP | Treatment-Naïve DLBCL | - | ~60-70% (cure rate) | [1] |
Deep Dive into Clinical Findings: The Phase I Combination Study
A pivotal Phase I clinical trial investigated the safety and efficacy of this compound in conjunction with R-CHOP for the frontline treatment of high-risk DLBCL.[1][2]
Key Clinical Data
| Parameter | Finding | Significance |
| Maximum Tolerated Dose (MTD) | 100 mg daily | Establishes a safe dosage for combination therapy. |
| Recommended Phase II Dose (RP2D) | 60 mg daily | A well-tolerated dose with comparable exposure to the MTD.[1][2] |
| Complete Response (CR) Rate | 92% | Demonstrates a substantial improvement over historical R-CHOP outcomes.[1][2] |
| Progression-Free Survival (PFS) at 24 months | 63% | Indicates durable responses with the combination therapy.[1] |
| Overall Survival (OS) at 24 months | 90% | Suggests a significant survival benefit.[1] |
Mechanism of Action and Synergy
This compound is a potent and reversible inhibitor of spleen tyrosine kinase (SYK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] In many B-cell malignancies, including DLBCL, the BCR pathway is constitutively active, driving cell proliferation and survival.
By inhibiting SYK, this compound effectively blocks downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, which are crucial for the survival of DLBCL cells. The synergistic effect with chemotherapy is hypothesized to stem from two primary mechanisms:
-
Sensitization to Chemotherapy: Inhibition of the pro-survival signals mediated by SYK may lower the threshold for apoptosis induction by cytotoxic chemotherapy agents.
-
Dual Pathway Blockade: The combination of this compound, which targets a key survival pathway, and chemotherapy, which induces DNA damage and cell cycle arrest, results in a multi-pronged attack on the cancer cells, preventing escape and resistance.
Visualizing the Pathways and Processes
Signaling Pathway of this compound's Action
References
- 1. Phase I study of novel SYK inhibitor TAK‐659 (this compound) in combination with R‐CHOP for front‐line treatment of high‐risk diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of novel SYK inhibitor TAK-659 (this compound) in combination with R-CHOP for front-line treatment of high-risk diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Mivavotinib vs. Entospletinib: A Preclinical Comparison in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two spleen tyrosine kinase (SYK) inhibitors, mivavotinib (TAK-659) and entospletinib (GS-9973), in the context of preclinical Acute Myeloid Leukemia (AML) research. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer insights into their respective mechanisms of action, potency, and potential therapeutic applications in AML.
Introduction
Spleen tyrosine kinase (SYK) has emerged as a promising therapeutic target in Acute Myeloid Leukemia (AML). It plays a crucial role in the signaling pathways that drive leukemic cell proliferation and survival.[1][2] Both this compound and entospletinib target SYK, but with distinct selectivity profiles that may influence their efficacy in different AML subtypes.
This compound (TAK-659) is an investigational, orally available dual inhibitor of SYK and FMS-like tyrosine kinase 3 (FLT3).[3][4] Its dual-action is of particular interest in AML, as FLT3 mutations are among the most common genetic alterations and are associated with a poor prognosis.[3]
Entospletinib (GS-9973) is an experimental, orally bioavailable and selective inhibitor of SYK.[5][6] Its targeted approach allows for the specific investigation of SYK's role in AML pathogenesis.
Mechanism of Action
This compound and entospletinib both function as ATP-competitive kinase inhibitors, but their target specificities differ significantly.
-
This compound exerts its anti-leukemic effects by simultaneously blocking the activity of both SYK and FLT3. This dual inhibition can disrupt downstream signaling pathways crucial for AML cell survival and proliferation, such as the MAPK, JAK/STAT, and PI3K pathways.[7] The inhibition of both wild-type and mutated FLT3 makes it a candidate for overcoming resistance to FLT3-targeted therapies.[3]
-
Entospletinib selectively inhibits SYK, thereby blocking the signaling cascades dependent on this kinase.[5] In AML, SYK can be activated by various mechanisms, including integrin and Fc receptor signaling, and it has been shown to physically interact with and activate FLT3.[1][4]
Below is a diagram illustrating the signaling pathways targeted by each inhibitor.
Potency and Efficacy in Preclinical Models
While no studies directly compare this compound and entospletinib under identical conditions, data from various preclinical studies provide insights into their relative potencies.
| Inhibitor | Target | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| This compound (TAK-659) | SYK | 3.2 nM | Cell-free assay | [4] |
| FLT3 | 4.6 nM | Cell-free assay | [4] | |
| FLT3-ITD | ~80 nM | Molm14 cells in plasma | [3] | |
| Entospletinib (GS-9973) | SYK | 7.7 nM | Cell-free assay | [5][8] |
| FLT3 | 0.327 µM (EC50) | MV4-11 cells (proliferation) | [5] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are context-dependent and can vary based on the assay conditions and cell lines used. The data presented here is for comparative purposes and is synthesized from multiple sources.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of kinase inhibitors in AML preclinical models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed AML cells (e.g., MV4-11, Molm14) in a 96-well plate at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.
-
Compound Treatment: Add varying concentrations of this compound or entospletinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[9]
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.
-
Cell Lysis: Treat AML cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated SYK, phosphorylated FLT3, or other downstream targets overnight at 4°C. Also, probe for total protein levels as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][11]
Summary and Conclusion
This compound and entospletinib are both promising therapeutic agents for AML, targeting the crucial SYK signaling pathway. The key distinction lies in this compound's dual inhibition of both SYK and FLT3, which may offer a broader therapeutic window, especially in FLT3-mutated AML.[3] Entospletinib's selectivity for SYK makes it a valuable tool for dissecting the specific role of this kinase in AML pathogenesis.
The choice between these inhibitors in a research setting will depend on the specific AML subtype being investigated and the scientific question being addressed. For AML models with FLT3 mutations, this compound's dual activity may be more advantageous. In contrast, to specifically study the consequences of SYK inhibition without directly affecting FLT3, entospletinib would be the more appropriate choice.
Further preclinical studies involving direct, side-by-side comparisons in a panel of AML cell lines and patient-derived xenograft models are warranted to fully elucidate the relative efficacy and potential clinical applications of this compound and entospletinib.
References
- 1. SYK Is a Critical Regulator of FLT3 In Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Entospletinib - Wikipedia [en.wikipedia.org]
- 7. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Mivavotinib Safety Profile: A Comparative Analysis with Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Mivavotinib, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other established tyrosine kinase inhibitors (TKIs), primarily focusing on Bruton's tyrosine kinase (BTK) inhibitors. This document is intended for researchers, scientists, and drug development professionals to offer an objective comparison based on available clinical trial data.
Introduction
This compound (formerly TAK-659) is an investigational TKI that targets both SYK and FLT3, pathways implicated in various hematological malignancies.[1][2][3] Its safety profile is of paramount importance in determining its therapeutic window and potential patient populations. This guide compares the adverse event (AE) data of this compound with first- and second-generation BTK inhibitors, namely ibrutinib, acalabrutinib, and zanubrutinib. It is crucial to note that the clinical trial populations for this compound (primarily acute myeloid leukemia and solid tumors) differ significantly from those of BTK inhibitors (primarily chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström's macroglobulinemia), which may influence the observed adverse event profiles.
Comparative Safety Data
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound and the selected BTK inhibitors. Direct comparison of incidence rates should be interpreted with caution due to differences in study designs, patient populations, and duration of follow-up.
Table 1: Non-Hematologic Adverse Events (Any Grade)
| Adverse Event | This compound (NCT02323113)[2][3][4] | Ibrutinib (Pooled Data) | Acalabrutinib (Pooled Data) | Zanubrutinib (Pooled Data) |
| Diarrhea | 40% | 46% | 37% | 23% |
| Fatigue | 35% | 33% | 21% | 15% |
| Nausea | - | - | 22% | - |
| Cough | - | 26% | 21% | 21% |
| Upper Respiratory Tract Infection | - | - | 22% | 39% |
| Headache | - | - | 38% | - |
| Arthralgia/Myalgia | - | 37% | 16% | 24% |
| Rash | - | - | - | 27% |
| Contusion/Bruising | - | - | 22% | 25% |
| Increased AST/ALT | 51%/33% | - | - | - |
| Increased Amylase/Lipase | 37%/33% | - | - | - |
| Pyrexia | - | 21% | - | - |
Data for BTK inhibitors are compiled from various sources and represent a general safety profile. "-": Data not reported in the specified source at a comparable frequency.
Table 2: Grade ≥3 Adverse Events
| Adverse Event | This compound (NCT02323113)[2][3][4] | Ibrutinib (Pooled Data) | Acalabrutinib (Pooled Data) | Zanubrutinib (Pooled Data) |
| Febrile Neutropenia | 56% | - | - | - |
| Anemia | 28% | - | 7% | 8% |
| Thrombocytopenia | 21% | - | 3% | 8% |
| Neutropenia | - | - | 10% | 23% |
| Increased Amylase/Lipase | 21%/21% | - | - | - |
| Hemorrhage | 26% (Grade ≥3 bleeding events) | Major hemorrhage: 4% | Major hemorrhage: 4% | Major hemorrhage: 4% |
| Hypertension | - | 11% | 4% | 5% |
| Atrial Fibrillation | - | - | 1% | 3% |
| Pneumonia | - | - | 6% (SAE) | 11% (Serious TEAE) |
Data for BTK inhibitors are compiled from various sources and represent a general safety profile. "-": Data not reported in the specified source at a comparable frequency.
Signaling Pathways
To understand the mechanisms of action and potential for off-target effects, the following diagrams illustrate the signaling pathways targeted by this compound and BTK inhibitors.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: this compound's Dual Inhibition of SYK and FLT3 Signaling Pathways.
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below. For complete details, please refer to the respective clinical trial publications and registrations.
This compound (NCT02323113)
-
Study Design: This was a Phase Ib, multicenter, open-label, dose-escalation study of single-agent, oral this compound in patients with relapsed or refractory acute myeloid leukemia (AML).[4]
-
Objectives: The primary objective was to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of this compound.[4] Secondary objectives included characterizing the pharmacokinetic profile.[4]
-
Dosing: Patients received oral this compound once daily (QD) or twice daily (BID) in 28-day cycles.[4] Dose escalation followed a standard 3+3 design.
-
Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.03.
ELEVATE-RR (NCT02477696): Acalabrutinib vs. Ibrutinib
-
Study Design: A Phase 3, randomized, multicenter, open-label, non-inferiority trial.
-
Patient Population: Patients with previously treated chronic lymphocytic leukemia (CLL) with the presence of del(17p) or del(11q).
-
Intervention: Patients were randomized to receive either acalabrutinib or ibrutinib until disease progression or unacceptable toxicity.
-
Primary Endpoint: Progression-free survival (PFS).
-
Safety Assessments: Adverse events were collected at each visit and graded according to CTCAE version 4.03.
ALPINE (NCT03734016): Zanubrutinib vs. Ibrutinib
-
Study Design: A global, randomized, open-label, Phase 3 trial.
-
Patient Population: Patients with relapsed or refractory CLL or small lymphocytic lymphoma (SLL).
-
Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.
-
Primary Endpoint: Overall response rate (ORR).
-
Safety Assessments: Safety and tolerability were assessed by monitoring adverse events, laboratory tests, vital signs, and electrocardiograms.
ASPEN (NCT03053440): Zanubrutinib vs. Ibrutinib
-
Study Design: A randomized, open-label, Phase 3 study.[1]
-
Patient Population: Patients with Waldenström's macroglobulinemia (WM).[1]
-
Intervention: Patients were randomized to receive either zanubrutinib or ibrutinib.[1]
-
Primary Endpoint: The proportion of patients achieving a complete response (CR) or a very good partial response (VGPR).[1]
-
Safety Assessments: Safety was a key secondary endpoint, with monitoring of adverse events.[1]
Discussion of Safety Profiles
This compound: The safety profile of this compound in the NCT02323113 trial in patients with relapsed/refractory AML was characterized by a high incidence of hematologic toxicities, including febrile neutropenia, anemia, and thrombocytopenia, which is expected in this patient population.[2][3][4] Notably, bleeding events were common, with 70% of patients experiencing a bleeding event of any grade and 26% experiencing grade ≥3 bleeding events.[2][3][4] This may be attributable to the on-target inhibition of SYK, which plays a role in platelet function.[4] Gastrointestinal toxicities such as diarrhea were also frequent, as were elevations in liver and pancreatic enzymes.[4]
BTK Inhibitors:
-
Ibrutinib (First-Generation): Ibrutinib is associated with a higher incidence of certain adverse events compared to second-generation BTK inhibitors. These include atrial fibrillation, hypertension, and major hemorrhage. Diarrhea and arthralgia are also common.
-
Acalabrutinib (Second-Generation): Acalabrutinib has demonstrated a more favorable cardiovascular safety profile compared to ibrutinib, with lower rates of atrial fibrillation and hypertension. Headache is a common adverse event, particularly early in treatment.
-
Zanubrutinib (Second-Generation): Zanubrutinib also shows a favorable safety profile with a lower incidence of atrial fibrillation compared to ibrutinib. Neutropenia is a notable hematologic toxicity.
Comparative Insights:
A direct comparison of the safety profiles is challenging due to the disparate patient populations and underlying diseases studied. The this compound AML trial enrolled a heavily pre-treated and acutely ill population, which inherently has a higher risk of complications like bleeding and infections compared to the more chronic B-cell malignancy populations in the BTK inhibitor trials.
The high rate of bleeding with this compound is a key differentiator and warrants careful consideration, especially in thrombocytopenic patients.[2][3][4] While BTK inhibitors also carry a risk of bleeding, the reported rates of major hemorrhage in large studies appear to be lower than the grade ≥3 bleeding events observed with this compound in the AML setting.
The non-hematologic adverse event profiles also show some differences. While diarrhea is common across these TKIs, the high incidence of elevated liver and pancreatic enzymes with this compound is a notable feature.
Conclusion
This compound, a dual SYK/FLT3 inhibitor, demonstrates a distinct safety profile from that of BTK inhibitors. The most prominent safety concern identified in early clinical development is the risk of bleeding, likely an on-target effect of SYK inhibition. Hematologic toxicities are also significant, though this is confounded by the underlying disease in the primary study population.
Second-generation BTK inhibitors, acalabrutinib and zanubrutinib, generally offer an improved safety profile over the first-generation inhibitor ibrutinib, particularly concerning cardiovascular events.
For drug development professionals, these findings underscore the importance of target selectivity and the inherent risks associated with inhibiting pathways crucial for normal physiological processes, such as SYK in platelet function. Further clinical investigation in different patient populations is necessary to fully characterize the safety and therapeutic potential of this compound. Researchers should consider the distinct adverse event profiles when designing future studies and selecting appropriate patient cohorts.
References
- 1. [PDF] A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 2. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia | Haematologica [haematologica.org]
- 3. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase Ib trial of this compound (TAK-659), a dual SYK/FLT3 inhibitor, in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Mivavotinib for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Mivavotinib, a dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor, are critical for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
This compound Handling and Storage Summary
Proper management of this compound begins with correct handling and storage in the laboratory. The following table summarizes key quantitative and qualitative data for the safe management of this compound.
| Parameter | Guideline |
| Storage Temperature | Powder: -20°C. In solvent: -80°C. |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Prevent dust and aerosol formation. Use in a well-ventilated area, preferably in a chemical fume hood. Do not eat, drink, or smoke when using this product. |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves (chemically resistant), and impervious clothing. A suitable respirator should be used if ventilation is inadequate. |
| Spill Cleanup | Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces with alcohol. Collect all contaminated materials in a sealed container for disposal as hazardous waste. |
Step-by-Step Disposal Protocol for this compound Waste
As a potent, biologically active compound, all this compound waste, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. The primary method for disposal is high-temperature incineration through a licensed environmental management vendor.
Experimental Protocol: Segregation and Collection of this compound Waste
-
Objective: To safely segregate and contain all forms of this compound waste at the point of generation to await pickup by a certified hazardous waste disposal service.
-
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste containers. These should be compatible with the waste type (e.g., separate containers for solid and liquid waste).
-
Hazardous waste labels (including the words "Hazardous Waste," "Cytotoxic," and the chemical name "this compound").
-
Personal Protective Equipment (PPE) as specified in the table above.
-
Secondary containment for liquid waste containers.
-
-
Procedure:
-
Step 1: Identify and Segregate Waste Streams. At the start of any experiment involving this compound, identify the different types of waste that will be generated:
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, pipette tips, vials, and any other solid materials that have come into direct contact with this compound.
-
Liquid Waste: Unused or leftover this compound solutions, solvents used to dissolve this compound, and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Needles and syringes used for handling this compound solutions.
-
-
Step 2: Prepare Labeled Waste Containers.
-
For each waste stream, prepare a designated waste container.
-
Affix a hazardous waste label to each container before adding any waste. Fill in all required information (e.g., chemical contents, responsible researcher, date).
-
-
Step 3: Dispose of Waste at the Point of Generation.
-
Solid Waste: Place all contaminated solid waste directly into a designated, lined container labeled "Cytotoxic Solid Waste" and "this compound."
-
Liquid Waste: Collect all liquid waste containing this compound in a sealable, chemically resistant container (e.g., a glass or polyethylene bottle). This container should be kept in secondary containment to prevent spills and be clearly labeled "Cytotoxic Liquid Waste" with "this compound" and the solvent system listed.
-
Sharps Waste: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container that is also labeled as "Cytotoxic Sharps Waste."
-
-
Step 4: Manage Full Waste Containers.
-
Once a waste container is full, ensure the lid is securely fastened.
-
Do not overfill containers.
-
Store the sealed containers in a designated, secure area away from general lab traffic until they are collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
-
Step 5: Decontamination of Reusable Glassware.
-
To decontaminate glassware, rinse it multiple times with a suitable solvent (e.g., ethanol or acetone).
-
The initial rinsates are considered hazardous and must be collected as liquid waste. Subsequent rinses may also need to be collected depending on institutional policy.
-
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting personnel and minimizing environmental impact. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
Personal protective equipment for handling Mivavotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Mivavotinib, a potent dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). Adherence to these procedures is essential to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound in a solid or solution form, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for all handling procedures. Gloves should be changed immediately if contaminated, torn, or punctured. |
| Body Protection | Laboratory Coat or Impervious Gown | A fully fastened lab coat or gown should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All weighing and solution preparation of this compound powder must be conducted in a certified chemical fume hood or other ventilated enclosure. For situations with a risk of aerosol generation and where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plans: Handling and First Aid
Engineering Controls: All work with solid this compound and concentrated solutions should be performed in a designated area within a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the fume hood should be covered with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the solid compound on a tared weigh boat within the fume hood. Avoid creating dust.
-
Solubilization: Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Post-Handling: After handling, wipe down the work surface with an appropriate decontamination solution. Remove and dispose of gloves and any contaminated disposable materials in the designated hazardous waste container. Wash hands thoroughly with soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Collection:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials (e.g., gloves, bench paper) should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvents used for decontamination should be collected in a separate, sealed, and appropriately labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Decontamination Procedure:
-
Surface Decontamination: For routine cleaning of work surfaces, use a solution of detergent and water, followed by a rinse with 70% ethanol or isopropanol. For spills, a more robust decontamination may be necessary.
-
Equipment Decontamination: Glassware and other reusable equipment should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.
Signaling Pathway Diagrams
This compound is a dual inhibitor of SYK and FLT3, key kinases in cellular signaling pathways implicated in various hematological malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
